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Foundational

A Technical Guide to the 5-Chloro Substituted Chroman-3-Carboxylic Acid Scaffold: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the 5-chloro substituted chroman-3-carboxylic acid scaffold, a promising heterocyclic core for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the 5-chloro substituted chroman-3-carboxylic acid scaffold, a promising heterocyclic core for the development of novel therapeutic agents. As a senior application scientist, this document synthesizes established synthetic methodologies, explores potential biological activities based on structurally related compounds, and offers detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Chroman Scaffold in Medicinal Chemistry

The chroman ring system, a bicyclic heterocycle consisting of a dihydropyran ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, yet three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[2] Chroman derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The introduction of a carboxylic acid at the 3-position and a chlorine atom at the 5-position is anticipated to modulate the scaffold's physicochemical properties and biological activity, offering new avenues for therapeutic intervention.

Synthetic Strategies for 5-Chloro Chroman-3-Carboxylic Acid

While direct synthesis of 5-chloro chroman-3-carboxylic acid is not extensively documented, established routes for analogous substituted chroman-3-carboxylic acids can be adapted. The most logical approach involves a multi-step synthesis starting from a readily available substituted phenol. A plausible synthetic pathway is outlined below, drawing parallels from the synthesis of related chromone and chroman derivatives.[5][6][7]

A key synthetic strategy involves the initial construction of a chromone-3-carbaldehyde, which is then oxidized to the corresponding carboxylic acid, followed by reduction of the chromone double bond.[5][7]

Proposed Synthetic Workflow:

A 4-Chloro-2-hydroxyacetophenone C 5-Chloro-4-oxo-4H-chromene-3-carbaldehyde A->C Formylation & Cyclization B Vilsmeier-Haack Reagent (POCl3, DMF) E 5-Chloro-4-oxo-4H-chromene-3-carboxylic acid C->E Oxidation D Pinnick Oxidation (NaClO2, Sulfamic Acid) G 5-Chloro-chroman-3-carboxylic acid E->G Reduction F Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Proposed synthetic workflow for 5-chloro chroman-3-carboxylic acid.

Step-by-Step Experimental Protocol

The following is a generalized protocol based on established methods for the synthesis of related chromone and chroman derivatives.[6][7][8]

Step 1: Synthesis of 5-Chloro-4-oxo-4H-chromene-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature at 0°C.

  • Stir the mixture for 30 minutes to form the Vilsmeier-Haack reagent.

  • Add a solution of 4-chloro-2-hydroxyacetophenone in DMF dropwise to the Vilsmeier-Haack reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • The resulting precipitate, 5-chloro-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 5-Chloro-4-oxo-4H-chromene-3-carboxylic acid (Pinnick Oxidation)

  • Suspend the 5-chloro-4-oxo-4H-chromene-3-carbaldehyde in a mixture of a suitable organic solvent (e.g., dichloromethane or tert-butanol) and water.

  • Add sulfamic acid to the suspension.

  • Cool the mixture to 0°C and add a solution of sodium chlorite (NaClO2) in water dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl.

  • The product, 5-chloro-4-oxo-4H-chromene-3-carboxylic acid, precipitates and is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 5-Chloro-chroman-3-carboxylic acid (Catalytic Hydrogenation)

  • Dissolve the 5-chloro-4-oxo-4H-chromene-3-carboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 5-chloro-chroman-3-carboxylic acid.

Physicochemical Properties and Derivatization

The introduction of a chlorine atom at the 5-position is expected to influence the scaffold's lipophilicity and electronic properties, which can have a significant impact on its pharmacokinetic and pharmacodynamic profile. The carboxylic acid at the 3-position provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueInfluence of Substituents
Molecular Weight~226.6 g/mol Increased by chlorine and carboxylic acid.
LogP~2.5Increased lipophilicity due to chlorine.
pKa~4-5Acidic nature due to the carboxylic acid.
Hydrogen Bond Donors1From the carboxylic acid.
Hydrogen Bond Acceptors3From the ether oxygen and carbonyl group.

A common and effective derivatization strategy for chromone-3-carboxylic acids is the formation of amides.[6][7] This can be achieved by activating the carboxylic acid with a coupling agent (e.g., thionyl chloride, HATU) followed by reaction with a primary or secondary amine.[7]

A 5-Chloro-chroman-3-carboxylic acid C 5-Chloro-chroman-3-carboxamide A->C Amide Coupling B Amine (R1R2NH) Coupling Agent

Caption: General scheme for the synthesis of 5-chloro-chroman-3-carboxamides.

Potential Biological Activities and Therapeutic Targets

The biological activities of the 5-chloro chroman-3-carboxylic acid scaffold can be inferred from the known activities of related chroman and chromone derivatives.

Anti-inflammatory and Antioxidant Potential

Chromone and its derivatives are well-known for their anti-inflammatory and antioxidant properties.[1][8] The chromone scaffold is a core component of drugs like cromolyn and nedocromil, which are used to treat asthma.[7] The 5-chloro substituent may enhance these activities by modulating interactions with key inflammatory targets.

Enzyme Inhibition
  • Monoamine Oxidase (MAO) Inhibition: Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[9] The substitution pattern on the chromone ring is crucial for activity and selectivity.[9]

  • Rho-associated protein kinase (ROCK) Inhibition: Certain chroman-3-carboxylic acid amides have shown potent and selective inhibition of ROCK2, a kinase involved in cardiovascular diseases and cancer.[10]

Receptor Modulation
  • NMDA Receptor Modulation: Coumarin-3-carboxylic acid derivatives have been shown to act as both potentiators and inhibitors of N-Methyl-D-Aspartate (NMDA) receptors, depending on the substitution pattern.[11] This suggests a potential role in neurological and psychiatric disorders.

Future Directions and Conclusion

The 5-chloro substituted chroman-3-carboxylic acid scaffold represents a promising starting point for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure suggests a rich potential for biological activity.

Future research should focus on:

  • Optimizing the synthetic route to improve yields and purity.

  • Synthesizing a library of derivatives , particularly amides, to explore structure-activity relationships.

  • Screening these compounds against a panel of biological targets , including kinases, enzymes involved in inflammation, and CNS receptors.

  • Conducting in-depth mechanistic studies to elucidate the mode of action of any active compounds.

This guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical scaffold. The combination of its privileged core structure and the modulating effects of its substituents makes the 5-chloro chroman-3-carboxylic acid scaffold a high-potential area for innovative drug discovery.

References

  • A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery - Benchchem.
  • Synthesis and biological evaluation of chromone-3-carboxamides - Semantic Scholar.
  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed.
  • Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid) - MedchemExpress.com.
  • Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B | Request PDF - ResearchG
  • Synthesis and biological evaluation of chromone-3-carboxamides - ark
  • Synthesis and biological evaluation of chromone-3-carboxamides - ResearchG
  • a valid scaffold in Medicinal Chemistry - Chromone - CORE.
  • Pharmacological Importance and Synthesis of Chromone and its Deriv
  • Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology.
  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspart
  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach - European Journal of Chemistry.
  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed.
  • Biological and Medicinal Properties of N
  • Chromone, A Privileged Scaffold in Drug Discovery: a review - PubMed.

Sources

Exploratory

Biological Activity and Polypharmacology of 5-Chlorochroman-3-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The chroman ring system is a privileged scaffold in medicinal chemistry, mimicking the core of numerous natural products (e.g., tocopherols and flavonoids). Among its synthetic derivatives, 5-chlorochro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman ring system is a privileged scaffold in medicinal chemistry, mimicking the core of numerous natural products (e.g., tocopherols and flavonoids). Among its synthetic derivatives, 5-chlorochroman-3-carboxylic acid and its methoxylated analogs have emerged as highly versatile intermediates. The unique spatial geometry of the saturated pyran ring, combined with the strategic placement of a carboxylic acid at the C3 position, enables the rapid generation of libraries with profound polypharmacological potential. This technical guide explores the mechanistic causality, structural rationale, and self-validating experimental workflows underlying the biological activity of these derivatives—specifically focusing on their roles as antiviral translation inhibitors and isoform-selective kinase modulators.

Structural Rationale: The Chroman-3-Carboxylic Acid Scaffold

The pharmacological utility of 5-chlorochroman-3-carboxylic acid is dictated by its precise stereoelectronic properties.

  • The C5-Halogen Substitution: The inclusion of a chlorine atom at the C5 position provides critical steric bulk and increases the lipophilic efficiency (LipE) of the molecule. In tight target pockets, this halogen restricts the rotational freedom of the chroman ring, locking it into a bioactive conformation that minimizes entropic penalties upon binding.

  • The C3-Carboxylic Acid Vector: The C3 position serves as an optimal synthetic handle. Because the pyran ring adopts a half-chair conformation, the C3-carboxylic acid is projected outward, providing an ideal vector for late-stage diversification (e.g., amidation or esterification) without requiring complex protection/deprotection schemes. This vector is essential for establishing hydrogen bond donor/acceptor networks with target proteins.

Chem_Div Core 5-Chlorochroman-3- carboxylic acid Amide C3-Amidation Core->Amide Amine coupling ROCK ROCK2 Inhibitors (Kinase Modulation) Amide->ROCK Pyridine derivatives Benz Benzimidazole Cyclization Amide->Benz Diamine + Acid HCV HCV IRES Inhibitors (Translation Block) Benz->HCV Target binding

Divergent synthetic utility of the chroman-3-carboxylic scaffold.

Antiviral Mechanisms: HCV Translation Inhibition

Hepatitis C Virus (HCV) relies on an Internal Ribosome Entry Site (IRES) located in the highly conserved 5' untranslated region of its viral RNA to initiate translation, bypassing the host's cap-dependent machinery.

5-chlorochroman-3-carboxylic acid is the foundational building block for a potent class of dihydropyranobenzimidazole inhibitors [1].

Mechanistic Causality: Unlike traditional antivirals that target viral proteases or polymerases, these chroman derivatives act via conformational induction. The benzimidazole moiety intercalates into the RNA, while the 5-chlorochroman ring provides exact shape complementarity to the IRES-IIa internal loop. This binding widens the interhelical angle of the RNA, locking it into a rigid conformation. Consequently, the 40S ribosomal subunit is sterically occluded from binding, arresting viral replication at the translation initiation phase.

G A HCV Viral RNA B IRES-IIa Subdomain A->B contains D Conformational Arrest B->D induces C Chroman-Benzimidazole Inhibitor C->B binds (Kd < 1 µM) E 40S Ribosome Binding D->E prevents F Translation Initiation (Blocked) E->F leads to

Mechanism of HCV translation inhibition by chroman-derived compounds.

Kinase Modulation: Isoform-Selective ROCK2 Inhibition

Rho-associated protein kinases (ROCK1 and ROCK2) are critical regulators of cytoskeletal dynamics, implicated in neurodegenerative diseases and cancer metastasis. Developing selective inhibitors is notoriously difficult due to the 92% sequence homology in their kinase domains.

Recent discoveries demonstrate that converting the C3-carboxylic acid into a (4-pyridin-4-yl-phenyl)-amide yields highly potent and selective ROCK2 inhibitors [2].

Mechanistic Causality: The chroman core acts as a hydrophobic shield, occupying the adenine pocket of the ATP-binding site. The C3-amide linker forms critical hydrogen bonds with the kinase hinge region. The 22.7-fold selectivity for ROCK2 over ROCK1 is driven entirely by the exploitation of a single non-conserved amino acid: the chroman derivative forms a favorable interaction network with Lys121 in ROCK2 , whereas the equivalent residue in ROCK1 (Lys105) creates a steric clash, drastically reducing affinity.

Quantitative Data Summary
Compound ClassPrimary TargetIC50 / AffinitySelectivity ProfileKey Structural Feature
5-Chloro-Benzimidazoles HCV IRES-IIa RNA

Highly specific to viral RNAC5-Chlorine, fused benzimidazole
(S)-6-Methoxy-Amides ROCK2 Kinase

22.7-fold over ROCK1C3-Amide, C6-Methoxy
Fasudil (Control) ROCK1 / ROCK2

1.8-fold over ROCK1Isoquinoline core

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. The following protocols integrate internal controls to differentiate true target engagement from off-target toxicity or assay interference.

Protocol A: Dual-Luciferase HCV Replicon Assay (Antiviral Efficacy)

Causality of Design: Evaluating RNA-binding compounds in cells is prone to false positives caused by generalized cytotoxicity. A dual-luciferase system is self-validating: Firefly luciferase measures HCV replication, while Renilla luciferase (driven by a host promoter) acts as an internal control for cell viability.

  • Cell Seeding: Plate Huh-7 cells harboring the bicistronic HCV replicon (Firefly/Renilla) at

    
     cells/well in a 96-well plate.
    
  • Compound Treatment: Serially dilute the 5-chlorochroman-benzimidazole derivative in DMSO. Add to cells (final DMSO concentration

    
    ) and incubate for 72 hours at 37°C.
    
  • Lysis and Readout: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly substrate (quantifying viral translation) and Renilla substrate (quantifying host viability).

  • Validation Metric: Calculate the

    
     from the Firefly signal and the 
    
    
    
    (Cytotoxic Concentration) from the Renilla signal. A valid therapeutic window requires a Selectivity Index (
    
    
    )
    
    
    .
Protocol B: TR-FRET ROCK2 Kinase Assay (Isoform Selectivity)

Causality of Design: Chroman derivatives often exhibit native autofluorescence, which confounds standard colorimetric or fluorescent kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading the signal, allowing short-lived compound autofluorescence to decay, thereby ensuring high-fidelity data.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant ROCK2 (or ROCK1 for counter-screening), 100 nM ULight-labeled peptide substrate, and the chroman-3-carboxamide derivative.

  • Initiation: Add

    
     ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Add Europium-labeled anti-phospho antibody and EDTA (to quench the kinase reaction). Incubate for 60 minutes.

  • Quantification: Excite the plate at 320 nm. Measure emission at 615 nm (Europium) and 665 nm (ULight). The ratio of 665/615 nm is directly proportional to kinase activity.

  • Validation Metric: Ensure the assay

    
     is 
    
    
    
    using Fasudil as a positive control and DMSO as a vehicle control.

ROCK2_Assay A Compound Dilution B Kinase Reaction (ROCK1/2 + ATP) A->B Add to plate C TR-FRET Development B->C Add Eu-Ab D Signal Ratio Quantification C->D Read 665/615nm

TR-FRET workflow for validating ROCK2 isoform selectivity.

References

  • An Efficient New Route to Dihydropyranobenzimidazole Inhibitors of HCV Replication Source: Molecules (MDPI), via National Center for Biotechnology Information (NCBI) URL:[Link]

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors Source: Bioorganic & Medicinal Chemistry, via PubMed (NIH) URL:[Link]

Foundational

5-Chlorochroman-3-carboxylic Acid: Medicinal Chemistry Building Blocks

This guide details the medicinal chemistry utility, synthesis, and application of 5-chlorochroman-3-carboxylic acid , a specialized bicyclic scaffold used to optimize pharmacokinetic profiles and target selectivity in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry utility, synthesis, and application of 5-chlorochroman-3-carboxylic acid , a specialized bicyclic scaffold used to optimize pharmacokinetic profiles and target selectivity in drug discovery.

Technical Guide & Whitepaper

Executive Summary: The Scaffold Advantage

In medicinal chemistry, the transition from a flexible linear chain to a conformationally restricted bicycle is a classic strategy to improve potency and selectivity. 5-chlorochroman-3-carboxylic acid represents a "privileged structure" modification of the phenylpropionic acid pharmacophore.

Unlike its unsaturated counterpart (coumarin) or the unsubstituted chroman, the 5-chloro analog offers distinct advantages:

  • Metabolic Blocking: The chlorine atom at the C5 position (peri-position to the heterocyclic ring) blocks a common site of CYP450-mediated aromatic hydroxylation, extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the chlorine modulates the pKa of the distal carboxylic acid and influences the electron density of the aromatic ring, affecting

    
     stacking interactions with target proteins.
    
  • Conformational Lock: The chroman ring restricts the rotation of the phenyl-alkyl bond found in linear bioisosteres (e.g., dihydrocinnamic acid), reducing the entropic penalty of binding.

Chemical Profile & Physical Properties

Understanding the physicochemical baseline is critical for integration into SAR (Structure-Activity Relationship) campaigns.

PropertyValue (Estimated)Notes
IUPAC Name 5-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Molecular Formula

Molecular Weight 212.63 g/mol
ClogP ~2.3 – 2.6Chlorine adds ~0.7 log units vs. unsubstituted chroman.[1]
pKa (Acid) ~4.2 – 4.5Similar to phenylacetic acid derivatives.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Ether O)
Chirality C3 is a stereocenterExists as (R) and (S) enantiomers.
Structural Numbering (Critical)

Confusion often arises between coumarin and chroman numbering. In the chroman system:

  • Position 1: Oxygen atom.[2]

  • Position 2: Methylene adjacent to Oxygen.

  • Position 3: Methine bearing the Carboxylic Acid.

  • Position 4: Benzylic methylene.

  • Position 5: Aromatic carbon "above" the bridgehead, adjacent to C4. (Target of Chlorination)

Synthetic Routes & Manufacturing

To utilize this building block, a robust synthetic route is required. Commercial availability of the exact 5-chloro isomer is lower than the 6- or 7-chloro analogs. Therefore, in-house synthesis is often necessary.

The "Regio-Specific" Protocol

Crucial Warning: Standard "5-chlorosalicylaldehyde" (2-hydroxy-5-chlorobenzaldehyde) yields 6-chlorochroman . To obtain 5-chlorochroman , you must start with 6-chlorosalicylaldehyde (2-hydroxy-6-chlorobenzaldehyde).

Step 1: Knoevenagel Condensation (Coumarin Formation)

Reaction of 6-chlorosalicylaldehyde with Meldrum's acid or Malonic acid creates the unsaturated coumarin intermediate.

  • Reagents: 6-chlorosalicylaldehyde, Meldrum's acid, catalytic Piperidine/AcOH.

  • Product: 5-chlorocoumarin-3-carboxylic acid.

  • Mechanism: Aldehyde condensation followed by intramolecular lactonization.

Step 2: Selective Reduction (The "Chroman" Step)

Reducing the C3-C4 double bond without dehalogenating the aromatic ring is the critical success factor.

  • Method A (Recommended): Magnesium in Methanol (Mg/MeOH). This provides chemoselective reduction of the conjugated alkene while preserving the Aryl-Cl bond.

  • Method B (Alternative): Catalytic Hydrogenation (

    
    , Pt/C, sulfided). Note: Standard Pd/C often causes dechlorination.
    
Step 3: Chiral Resolution

Since the C3 position is chiral, the racemic acid should be resolved if a specific enantiomer is required for target binding.

  • Method: Chiral salt crystallization (e.g., using (S)-(-)-

    
    -Methylbenzylamine) or Chiral SFC separation of the methyl ester.
    
Synthesis Logic Diagram

Synthesis SM 6-Chlorosalicylaldehyde (2-OH-6-Cl-Benzaldehyde) Inter Intermediate: 5-Chlorocoumarin-3-COOH (Unsaturated) SM->Inter Knoevenagel Cyclization Reagent1 Meldrum's Acid Piperidine/AcOH Reagent1->Inter Final Target: 5-Chlorochroman-3-COOH Inter->Final Reduction (Preserves Cl) Reagent2 Mg / MeOH (Selective Reduction) Reagent2->Final Warning CRITICAL: 5-Cl-Salicylaldehyde yields WRONG isomer (6-Cl-Chroman) Warning->SM Avoid

Caption: Synthesis flow highlighting the critical regiochemical selection of the starting material.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Mapping

The 5-chlorochroman-3-carboxylic acid scaffold is a rigid bioisostere for:

  • Dihydrocinnamic Acid (Hydrocinnamic acid): The chroman oxygen mimics the electronic properties of a para-substituent while tying the side chain back to the ring.

  • Indane-2-carboxylic acid: The chroman system adds a polar oxygen atom, lowering LogP slightly compared to the indane, which can improve solubility and reduce metabolic liability.

Case Study: Kinase Inhibition (ROCK2)

While specific data on the 5-chloro derivative is proprietary in many programs, the analog 6-methoxy-chroman-3-carboxylic acid has been published as a potent, isoform-selective inhibitor of ROCK2 (Rho-associated protein kinase 2).

  • Mechanism: The carboxylic acid forms a key hydrogen bond with the lysine residue in the ATP binding pocket (Lys105/Lys121).

  • 5-Chloro Application: In similar kinase targets, replacing the 6-methoxy with a 5-chloro group shifts the vector of the hydrophobic interaction and alters the electronics of the ring. The 5-position occupies a distinct "upper" pocket region often tolerated by kinases, where the chlorine can displace water molecules (entropy gain).

SAR Decision Matrix

When to deploy this building block:

Design GoalRationale for 5-Cl-Chroman-3-COOH
Improve Metabolic Stability Block C5 oxidation; Cl reduces ring electron density, slowing electrophilic metabolic attack.
Increase Potency Rigidify the propionic acid side chain to reduce entropic cost of binding.
Fill Hydrophobic Pocket The 5-Cl substituent projects into the orthogonal space relative to the acid vector.
Selectivity The chiral C3 center allows for kinetic resolution of target enantioselectivity.

Experimental Protocols

Protocol A: Synthesis of 5-Chlorocoumarin-3-carboxylic Acid
  • Setup: In a round-bottom flask, dissolve 6-chlorosalicylaldehyde (10.0 mmol) and Meldrum's acid (10.0 mmol) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (0.5 mL) and Acetic Acid (0.5 mL).

  • Reaction: Reflux at 80°C for 3-5 hours. Monitor by TLC (Formation of a new fluorescent spot).

  • Workup: Cool to room temperature. Pour into ice water (100 mL) and acidify with 1N HCl to pH 2.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water to yield the unsaturated coumarin acid.

Protocol B: Reduction to 5-Chlorochroman-3-carboxylic Acid
  • Setup: Dissolve the 5-chlorocoumarin-3-carboxylic acid (5.0 mmol) in dry Methanol (50 mL).

  • Reduction: Add Magnesium turnings (50 mmol, 10 eq) in small portions. Caution: Hydrogen gas evolution and exotherm.

  • Stirring: Stir at room temperature (or mild reflux if sluggish) until the starting material is consumed (monitored by LC-MS; look for +2 mass shift).

  • Quench: Carefully add 1N HCl to dissolve remaining Mg and quench the reaction.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc + 1% Formic Acid) to yield the target 5-chlorochroman-3-carboxylic acid .

References

  • Chroman Scaffold in Drug Discovery (ROCK2 Inhibitors): Title: Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2019). URL:[Link]

  • Synthesis of Coumarin-3-carboxylic Acids (Precursor Synthesis): Title: Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Source: European Journal of Chemistry (2023). URL:[Link]

  • Reduction Methodologies (Mg/MeOH for Coumarins)
  • Starting Material Data (6-Chlorosalicylaldehyde): Title: Benzaldehyde, 2-chloro-6-hydroxy- Substance Profile.[2] Source: PubChem.[3][4][5] URL:[Link]

Sources

Exploratory

Determining the Solubility Profile of 5-Chlorochroman-3-carboxylic acid in Dimethyl Sulfoxide (DMSO): An In-depth Technical Guide

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, so...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's potential for biological activity, formulation, and overall viability as a therapeutic agent. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 5-Chlorochroman-3-carboxylic acid in dimethyl sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent widely utilized in research for its ability to dissolve a broad spectrum of organic compounds.[1] For researchers, scientists, and drug development professionals, an accurate assessment of solubility in DMSO is often the first step in a compound's journey from the bench to potential clinical applications, influencing everything from initial biological screening to formulation strategies.[2][3]

This document will delve into the theoretical underpinnings of the solubility of 5-Chlorochroman-3-carboxylic acid in DMSO, provide a detailed experimental workflow for its determination, and discuss the practical implications of the obtained data. The methodologies presented herein are designed to ensure scientific integrity and reproducibility, empowering researchers to generate reliable and actionable solubility data.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 5-Chlorochroman-3-carboxylic acid to dissolve in DMSO, the energy released from the formation of solute-solvent interactions must overcome the lattice energy of the solid compound and the cohesive forces between DMSO molecules.

5-Chlorochroman-3-carboxylic acid: This molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions. The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor.[4] The chroman ring system, while largely nonpolar, contains an ether linkage which can act as a hydrogen bond acceptor. The chlorine atom is an electron-withdrawing group that can contribute to dipole-dipole interactions.

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a large dipole moment.[5] Its sulfur-oxygen bond is highly polarized, with the oxygen atom being a strong hydrogen bond acceptor. As an aprotic solvent, it lacks acidic protons and therefore cannot act as a hydrogen bond donor.

The dissolution of 5-Chlorochroman-3-carboxylic acid in DMSO is anticipated to be favorable due to the potential for strong hydrogen bonding between the carboxylic acid proton of the solute and the sulfoxide oxygen of DMSO. Additionally, dipole-dipole interactions between the polar functionalities of both molecules will contribute to the solvation process.

Experimental Determination of Solubility

The following protocol outlines a robust method for determining the solubility of 5-Chlorochroman-3-carboxylic acid in DMSO. This method is based on the principle of saturation and can be adapted for various scales of analysis.

I. Materials and Equipment
  • 5-Chlorochroman-3-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or incubator

  • Calibrated micropipettes

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware for standard preparation

II. Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for 5-Chlorochroman-3-carboxylic acid and DMSO before starting any experimental work.[6][7][8]

  • Work in a well-ventilated area or a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • DMSO can enhance the absorption of other chemicals through the skin; therefore, avoid direct contact.

III. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Chlorochroman-3-carboxylic acid in DMSO.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess 5-Chlorochroman-3-carboxylic acid B Add a known volume of DMSO A->B to microcentrifuge tube C Vortex vigorously B->C D Incubate with shaking at constant temperature C->D E Periodically check for undissolved solid D->E F Centrifuge to pellet undissolved solid E->F G Carefully collect the supernatant F->G H Dilute the supernatant G->H I Analyze by HPLC or UV-Vis H->I K Determine the concentration of the saturated solution I->K J Prepare a calibration curve J->K L Calculate solubility (e.g., in mg/mL or mM) K->L

Caption: Experimental workflow for determining the solubility of 5-Chlorochroman-3-carboxylic acid in DMSO.

IV. Step-by-Step Protocol
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 5-Chlorochroman-3-carboxylic acid into a microcentrifuge tube. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Using a calibrated micropipette, add a precise volume of anhydrous DMSO to the tube.

  • Equilibration:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate the initial dissolution.[9]

    • Place the tube in a thermostatically controlled shaker or incubator set at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches thermodynamic equilibrium.

    • Visually inspect the tube to confirm the presence of undissolved solid, which indicates that the solution is saturated.

  • Sample Preparation for Analysis:

    • Remove the tube from the shaker and centrifuge at a high speed to pellet the undissolved solid.

    • Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.

    • Accurately dilute the supernatant with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A serial dilution may be necessary.

  • Quantification:

    • Using HPLC:

      • Develop a suitable HPLC method for the quantification of 5-Chlorochroman-3-carboxylic acid.

      • Prepare a series of standard solutions of known concentrations of the compound in DMSO.

      • Inject the standards to generate a calibration curve of peak area versus concentration.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for 5-Chlorochroman-3-carboxylic acid in DMSO.

      • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and calculate its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (M).

Data Presentation

The results of the solubility determination should be recorded in a clear and organized manner.

ParameterValue
Compound5-Chlorochroman-3-carboxylic acid
SolventAnhydrous DMSO
Temperature (°C)
Equilibration Time (hours)
Analytical Method
Solubility
mg/mL
g/100 mL
Molarity (mol/L)

Practical Implications and Considerations

  • Compound Stability: It is crucial to ensure that 5-Chlorochroman-3-carboxylic acid is chemically stable in DMSO under the experimental conditions. Degradation of the compound will lead to an underestimation of its true solubility. Stability can be assessed by analyzing the sample at different time points during equilibration.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[5] The presence of water can significantly affect the solubility of a compound. Therefore, it is essential to use anhydrous DMSO and to minimize the exposure of the solvent and samples to air.

  • "Crashing Out": Compounds that are highly soluble in DMSO may precipitate when the DMSO stock solution is diluted into an aqueous buffer, a common step in many biological assays.[9] This phenomenon, known as "crashing out," can lead to inaccurate results. Knowledge of the solubility limit in DMSO is the first step in developing appropriate dilution strategies to avoid precipitation.

  • Kinetic vs. Thermodynamic Solubility: The protocol described above determines the thermodynamic solubility, which is the true equilibrium solubility. In high-throughput screening settings, kinetic solubility is often measured, which can sometimes overestimate the thermodynamic solubility.[3]

Conclusion

This technical guide provides a comprehensive framework for researchers to accurately determine the solubility profile of 5-Chlorochroman-3-carboxylic acid in DMSO. By understanding the underlying principles of solubility and adhering to a robust experimental protocol, scientists can generate reliable data that is crucial for advancing their research and development efforts. The insights gained from these studies will inform critical decisions regarding compound handling, biological testing, and formulation development, ultimately contributing to the successful progression of promising molecules through the drug discovery pipeline.

References

  • Gaylord Chemical Company, L.L.C. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Golubkov, P. A., Svitkin, Y. V., & Tetko, I. V. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Computer-Aided Molecular Design, 18(2), 125-136. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chlorothiophene-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Alfa Aesar. (2010, October 20). 6-Chloro-2H-chromene-3-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239. Retrieved from [Link]

  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3999. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Chlorochroman-3-carboxylic Acid: A Technical Whitepaper

Executive Summary 5-Chlorochroman-3-carboxylic acid (CAS: 1269695-63-7) is a highly specialized active pharmaceutical ingredient (API) intermediate characterized by a bicyclic chroman core, a C5-chlorine substitution, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chlorochroman-3-carboxylic acid (CAS: 1269695-63-7) is a highly specialized active pharmaceutical ingredient (API) intermediate characterized by a bicyclic chroman core, a C5-chlorine substitution, and a C3-carboxylic acid moiety (1[1]). It serves as a critical structural building block in the development of advanced therapeutics, most notably in the synthesis of dihydropyranobenzimidazole inhibitors targeting Hepatitis C Virus (HCV) replication (2[2]). This whitepaper provides an in-depth analysis of its molecular weight, partition coefficient (LogP), and the causal logic behind its chemoselective synthesis and analytical validation.

Quantitative Physicochemical Data

Molecular Weight & Mass Spectrometry Diagnostics

The molecular formula of 5-Chlorochroman-3-carboxylic acid is C₁₀H₉ClO₃, yielding a theoretical average molecular weight of 212.63 g/mol [1]. For high-resolution mass spectrometry (HRMS) applications, the exact monoisotopic mass is 212.024 Da.

When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) in negative electrospray ionization (ESI-) mode, the carboxylic acid moiety readily deprotonates. This generates a primary molecular ion


 at m/z 211.0. Crucially, the presence of the chlorine atom dictates a distinct isotopic signature: the naturally occurring ³⁷Cl isotope produces an M+2 peak at m/z 213.0 with an intensity of approximately 32% relative to the base peak. Observing this exact isotopic ratio acts as a self-validating marker for the structural integrity of the C5-chloro substitution.
LogP (Lipophilicity) Profiling

The partition coefficient (LogP) is a fundamental parameter dictating an intermediate's pharmacokinetic trajectory, specifically its membrane permeability and aqueous solubility. While empirical LogP values for this specific CAS are sparsely cataloged, highly accurate predictive modeling and fragmental constant analysis provide reliable estimates.

The unsubstituted base scaffold, chroman-3-carboxylic acid, exhibits a predicted LogP of 1.5 to 1.68 (3[3]). According to Hansch-Leo additive models, the substitution of a chlorine atom onto an aromatic ring contributes a lipophilic increment of approximately +0.71 to +0.76 units. Consequently, the calculated LogP for 5-Chlorochroman-3-carboxylic acid is ~2.4 .

This LogP value of 2.4 falls perfectly within the optimal lipophilicity range (LogP 1.5–2.5) for oral bioavailability (4[4]), ensuring the molecule possesses sufficient lipophilicity to traverse phospholipid bilayers without compromising the aqueous solubility required for systemic distribution.

Table 1: Physicochemical Properties Summary
PropertyValueMethod / Source
Chemical Name 5-Chlorochroman-3-carboxylic acidIUPAC Nomenclature
CAS Registry Number 1269695-63-7Commercial databases[1]
Molecular Formula C₁₀H₉ClO₃Elemental composition[1]
Average Molecular Weight 212.63 g/mol Calculated[1]
Monoisotopic Mass 212.024 DaExact mass calculation
Estimated LogP ~2.4Fragmental addition (Base: ~1.68[3])

Synthetic Methodology and Causal Logic

The synthesis of 5-Chlorochroman-3-carboxylic acid requires the selective reduction of its unsaturated precursor, 5-chloro-2H-chromene-3-carboxylic acid. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is notoriously problematic for this substrate, as it frequently induces undesired reductive dechlorination of the aromatic ring. To circumvent this, a controlled, single-electron transfer mechanism using sodium amalgam is employed[2].

Protocol 1: Chemoselective Reduction Synthesis
  • Alkalinization (Substrate Solubilization): Dissolve 7.50 g of 5-chloro-2H-chromene-3-carboxylic acid in 193 mL of 10% aqueous NaOH.

    • Causality: The alkaline medium deprotonates the carboxylic acid, forming a highly water-soluble sodium salt. This ensures homogeneous interaction with the aqueous-insoluble reducing agent.

  • Amalgam Addition (Selective Reduction): Add 103 g of 3% sodium amalgam (Na(Hg)) to the solution[2].

    • Causality: Sodium amalgam acts as a mild electron donor. It selectively reduces the conjugated α,β-unsaturated double bond of the chromene ring via a radical anion intermediate, safely preserving the sensitive C-Cl bond on the aromatic ring.

  • Reaction Phase: Stir the biphasic mixture vigorously overnight at room temperature.

  • Separation: Decant the aqueous supernatant from the liquid mercury. Wash the mercury twice with small portions of 10% aq. NaOH to recover any residual product, combining the washings with the main supernatant.

  • Protonation & Isolation: Acidify the combined aqueous phase to pH 2 using concentrated HCl.

    • Causality: Lowering the pH below the pKa of the carboxylic acid (~4.5) forces the molecule into its neutral, lipophilic state (LogP ~2.4), causing it to precipitate or partition out of the aqueous phase.

  • Extraction: Extract the acidified solution with dichloromethane (CH₂Cl₂), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the pure 5-Chlorochroman-3-carboxylic acid[2].

SynthesisWorkflow A 5-Chloro-2H-chromene-3-carboxylic acid (Starting Material) B Dissolve in 10% aq. NaOH (Alkaline Medium) A->B C Add 3% Sodium Amalgam (Na(Hg)) (Selective Reduction) B->C D Stir overnight at Room Temp (Reaction Phase) C->D E Decant & Wash Mercury (Separation) D->E F Acidify to pH 2 (conc. HCl) (Protonation) E->F G Extract with CH2Cl2 & Purify (Isolation) F->G H 5-Chlorochroman-3-carboxylic acid (Final Product) G->H

Workflow for the chemoselective reduction synthesis of 5-Chlorochroman-3-carboxylic acid.

Analytical Validation Systems

To ensure the trustworthiness of the synthesized batch, the molecular weight and LogP must be empirically validated using orthogonal chromatographic techniques.

Protocol 2: HPLC-Based LogP Estimation (OECD TG 117)

Relying solely on predictive LogP models is insufficient for rigorous drug development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating empirical method to confirm the ~2.4 LogP value.

  • Column Selection: Utilize a standard C18 reverse-phase column.

    • Causality: The hydrophobic stationary phase mimics the octanol phase of a traditional shake-flask method.

  • Mobile Phase Preparation: Prepare an isocratic mixture of methanol and water (e.g., 60:40 v/v) buffered to pH 2.5 with phosphoric acid.

    • Causality: Buffering the mobile phase significantly below the compound's pKa ensures the carboxylic acid remains fully protonated (unionized). If ionized, the apparent lipophilicity (LogD) would be measured instead of the true LogP.

  • Calibration: Inject a series of reference standards with known LogP values (e.g., acetanilide LogP 1.0, toluene LogP 2.7) and plot their retention times (expressed as the capacity factor, k') against their literature LogP values.

  • Execution: Inject the 5-Chlorochroman-3-carboxylic acid sample. Interpolate its LogP from the calibration curve based on its retention time. A calculated LogP of ~2.4 will elute just before toluene, validating the lipophilic profile.

ValidationWorkflow A Synthesized API Intermediate (5-Chlorochroman-3-carboxylic acid) B LC-MS Analysis (Mass Confirmation) A->B C RP-HPLC Analysis (LogP Estimation) A->C D Observe [M-H]- at m/z 211.0 (Confirms MW 212.63) B->D E Compare Retention Time vs. Standards (Calculates LogP ~2.4) C->E F Validated Physicochemical Profile D->F E->F

Analytical validation workflow for confirming molecular weight and estimating LogP.

References

  • An Efficient New Route to Dihydropyranobenzimidazole Inhibitors of HCV Replication - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer's Disease - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Chroman-3-carboxylic acid (C10H10O3) - PubChemLite. Université du Luxembourg. Available at: [Link]

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Protocols & Analytical Methods

Method

A Robust, Multi-Step Synthesis of 5-Chlorochroman-3-carboxylic Acid Featuring a Key Vilsmeier-Haack Reaction

An Application Note and Protocol for Researchers Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Chlorochroman-3-carboxylic acid, a valuable heterocyclic scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Chlorochroman-3-carboxylic acid, a valuable heterocyclic scaffold for drug discovery and development. The synthetic strategy detailed herein deviates from a direct functionalization of a pre-formed chroman ring. Instead, it employs a robust, multi-step approach where the Vilsmeier-Haack reaction serves as the pivotal step. A substituted 2-hydroxyacetophenone is first converted into a 3-formylchromone intermediate via a Vilsmeier-Haack cyclization-formylation. This key intermediate subsequently undergoes oxidation of the formyl group to a carboxylic acid, followed by a complete reduction of the chromone ring to yield the target 5-Chlorochroman-3-carboxylic acid. This guide offers detailed mechanistic insights, step-by-step protocols, safety considerations, and characterization data to ensure reproducibility and success for researchers in the field.

Introduction and Scientific Rationale

Chroman-based carboxylic acids are privileged structures in medicinal chemistry, serving as core components in a variety of pharmacologically active agents. The specific target of this guide, 5-Chlorochroman-3-carboxylic acid, presents a unique synthetic challenge. A direct functionalization of the C3 position of the aliphatic portion of a chroman ring via electrophilic substitution is mechanistically unfavorable.

The Vilsmeier-Haack reaction, classically known for the formylation of electron-rich aromatic compounds, offers a powerful and elegant solution when applied unconventionally.[1][2][3] The reaction involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] While this reagent is an electrophile for aromatic systems, its true versatility is demonstrated in its reaction with active methylene compounds, such as 2-hydroxyacetophenones.

In the strategy presented, the Vilsmeier-Haack reaction on an appropriately substituted 2-hydroxyacetophenone does not simply formylate the aromatic ring; it facilitates a cyclization and formylation in one pot to construct the 3-formylchromone core.[5] This chromone then serves as a stable, versatile intermediate that can be readily converted to the final saturated carboxylic acid through standard oxidation and reduction methodologies. This approach provides a reliable and scalable route to the target molecule, circumventing the challenges of direct C3 functionalization.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages starting from 4-chloro-2-hydroxyacetophenone. Each stage is designed to be high-yielding and amenable to standard laboratory purification techniques.

G start_node 4-Chloro-2-hydroxyacetophenone intermediate1_node 5-Chloro-3-formylchromone start_node->intermediate1_node Step 1: Vilsmeier-Haack (POCl₃, DMF) intermediate2_node 5-Chloro-chromone-3-carboxylic Acid intermediate1_node->intermediate2_node Step 2: Oxidation (e.g., NaClO₂) final_node 5-Chlorochroman-3-carboxylic Acid intermediate2_node->final_node Step 3: Reduction (H₂, Pd/C)

Caption: Overall 3-step synthetic workflow.

Experimental Protocols & Methodologies

Safety & Handling Precautions

The Vilsmeier-Haack reaction is highly exothermic and involves corrosive and moisture-sensitive reagents.[6][7]

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reaction Quenching: The quenching of the reaction mixture with ice/water or a basic solution is extremely exothermic. This must be performed slowly, with efficient cooling and vigorous stirring in an ice bath.

  • Inert Atmosphere: All reactions involving the Vilsmeier reagent should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature quenching by atmospheric moisture.

Step 1: Synthesis of 5-Chloro-3-formylchromone via Vilsmeier-Haack Reaction

This step constructs the core heterocyclic system. The Vilsmeier reagent, formed in situ, acts on the enolizable 2-hydroxyacetophenone to achieve both cyclization and formylation.[5] Strict temperature control is critical to prevent reagent decomposition and minimize byproduct formation.[8]

G dmf N,N-Dimethylformamide (DMF) reagent Vilsmeier Reagent (Chloroiminium Salt) dmf->reagent 0°C, under N₂ pocltree Phosphorus Oxychloride (POCl₃) pocltree->reagent product 5-Chloro-3-formylchromone reagent->product Add substrate 0°C to 70°C substrate 4-Chloro-2-hydroxyacetophenone substrate->product

Caption: Workflow for the Vilsmeier-Haack reaction step.

Protocol:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel to the stirred DMF. Crucially, maintain the internal temperature below 10 °C during this addition.

  • After the addition is complete, stir the resulting mixture at 0 °C for 30-45 minutes. A yellowish-white crystalline mass of the Vilsmeier reagent may form.[9]

  • Dissolve 4-chloro-2-hydroxyacetophenone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

  • After the addition, slowly allow the reaction mixture to warm to room temperature, and then heat to 70-80 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully and slowly quench the reaction by pouring the mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or ethyl acetate/hexane.

Step 2: Oxidation of 5-Chloro-3-formylchromone to 5-Chloro-chromone-3-carboxylic Acid

The aldehyde intermediate is selectively oxidized to the corresponding carboxylic acid. A variety of reagents can accomplish this transformation.[10][11][12] The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is a mild and high-yielding method that is particularly effective for electron-deficient aldehydes.

Protocol:

  • In a round-bottom flask, suspend 5-Chloro-3-formylchromone (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).

  • Add 2-methyl-2-butene (2.0-3.0 eq) as a chlorine scavenger.

  • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.

  • Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred suspension of the aldehyde at room temperature.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After completion, dilute the reaction mixture with water and adjust the pH to ~2-3 with dilute hydrochloric acid (HCl).

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-chromone-3-carboxylic acid.

Step 3: Catalytic Reduction to 5-Chlorochroman-3-carboxylic Acid

The final step involves the complete reduction of the chromone ring system. Catalytic hydrogenation is an effective method to simultaneously reduce the C2-C3 double bond and the C4-carbonyl group to furnish the desired saturated chroman ring.

Protocol:

  • Charge a Parr hydrogenation vessel or a suitable flask for balloon hydrogenation with 5-Chloro-chromone-3-carboxylic acid (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.

  • Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is the final product, 5-Chlorochroman-3-carboxylic acid, which can be purified by recrystallization if necessary.

Data Summary and Characterization

The following table summarizes expected data for the key compounds in the synthetic pathway. Actual yields and analytical data should be confirmed experimentally.

Compound NameStructureMolecular FormulaMW ( g/mol )Expected YieldKey Characterization Notes
5-Chloro-3-formylchromone C₁₀H₅ClO₃208.6075-85%¹H NMR: Aldehyde proton (CHO) ~9.8-10.2 ppm; C2-H proton ~8.5 ppm. IR: C=O (aldehyde) ~1690 cm⁻¹, C=O (ketone) ~1650 cm⁻¹.
5-Chloro-chromone-3-carboxylic Acid C₁₀H₅ClO₄224.6085-95%¹H NMR: Disappearance of aldehyde proton. Carboxylic acid proton (COOH) very broad, >12 ppm. IR: Broad O-H stretch ~2500-3300 cm⁻¹.
5-Chlorochroman-3-carboxylic Acid C₁₀H₉ClO₃212.6390-98%¹H NMR: Appearance of aliphatic protons in the 2.5-4.5 ppm range, disappearance of C2-H vinylic proton. MS (ESI-): [M-H]⁻ at m/z 211.0.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 5-Chlorochroman-3-carboxylic acid. By strategically employing the Vilsmeier-Haack reaction to construct a 3-formylchromone intermediate, this protocol successfully bypasses the mechanistic difficulties associated with the direct C3-functionalization of a chroman ring. The subsequent high-yielding oxidation and reduction steps are robust and utilize standard laboratory reagents and techniques. This guide serves as a valuable resource for researchers and drug development professionals requiring access to this important chemical scaffold.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ghosh, S., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Org. Synth. 2021, 98, 10-23. [Link]

  • Tan, W.-Y., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648-6653. [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

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Application

Application Note: Pinnick Oxidation for the Synthesis of 5-Chlorochroman-3-carboxylic Acid

Introduction and Significance The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Among the my...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Among the myriad of available methods, the Pinnick oxidation stands out for its mild reaction conditions, broad functional group tolerance, and high efficiency, particularly for complex and sensitive substrates.[1][2][3] This protocol details the application of the Pinnick oxidation to convert 5-chlorochroman-3-carbaldehyde to the corresponding 5-chlorochroman-3-carboxylic acid, a key intermediate in medicinal chemistry.

Developed initially by Lindgren and Nilsson, and later optimized by Pinnick for α,β-unsaturated aldehydes, this method utilizes sodium chlorite (NaClO₂) as the terminal oxidant under weakly acidic buffered conditions.[1][4][5] Its key advantage is the ability to selectively oxidize aldehydes without affecting other sensitive functionalities, such as halides, ethers, and even stereocenters, making it superior to harsher methods that use permanganate or chromium-based reagents.[1][4][6]

Reaction Principle and Mechanism

The Pinnick oxidation's selectivity stems from its unique mechanism. The active oxidant is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is formed in situ under weakly acidic conditions, typically maintained by a phosphate buffer.[1][4]

The Core Oxidative Cycle

The reaction proceeds through the following key steps:

  • Formation of the Active Oxidant: Sodium chlorite is protonated by the buffer (e.g., NaH₂PO₄) to generate chlorous acid (HClO₂).

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][3][4]

The Critical Role of the Scavenger

A key challenge in the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as chlorinating electron-rich aromatic rings or double bonds, and can also decompose the sodium chlorite reactant, reducing the overall efficiency.[1][2][4]

To mitigate this, a "scavenger" is added to the reaction mixture. 2-Methyl-2-butene is an ideal choice as it rapidly and selectively reacts with HOCl to form a non-interfering halohydrin, effectively removing it from the reaction medium.[1] Other scavengers like hydrogen peroxide or sulfamic acid can also be used, but 2-methyl-2-butene is particularly effective for preserving sensitive functionalities.[1][4]

Mechanistic Diagram

The following diagram illustrates the accepted mechanism of the Pinnick oxidation.

Pinnick_Mechanism Figure 1: Pinnick Oxidation Mechanism cluster_activation Active Oxidant Formation cluster_oxidation Oxidation Cycle cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 Protonation H+ H⁺ (from Buffer) Aldehyde Aldehyde (R-CHO) HClO2->Aldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate->CarboxylicAcid Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl HOCl_scav HOCl Scavenger 2-Methyl-2-butene InertProduct Inert Halohydrin Scavenger->InertProduct + HOCl

Caption: Figure 1: Pinnick Oxidation Mechanism.

Experimental Protocol

This protocol is designed for a representative 5 mmol scale reaction. Adjustments may be necessary based on the specific properties of the substrate and desired scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (5 mmol scale)Molarity / PurityNotes
5-Chlorochroman-3-carbaldehydeC₁₀H₉ClO₂196.63983 mg (5.0 mmol)>95%Substrate
Sodium ChloriteNaClO₂90.44678 mg (7.5 mmol)80% technical gradeOxidant (1.5 equiv.)
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.991.03 g (7.5 mmol)>99%Buffer (1.5 equiv.)
2-Methyl-2-buteneC₅H₁₀70.132.6 mL (25 mmol)>99%Scavenger (5.0 equiv.)
tert-Butanol (t-BuOH)C₄H₁₀O74.1225 mLACS GradeSolvent
Water (H₂O)H₂O18.0210 mLDeionizedSolvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As neededACS GradeExtraction Solvent
1 M Hydrochloric Acid (HCl)HCl36.46As needed1 M aq. soln.For workup acidification
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSat. aq. soln.For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededACS GradeDrying agent
Step-by-Step Procedure

The experimental workflow is outlined below.

Workflow Figure 2: Experimental Workflow Setup 1. Reagent Setup Dissolve aldehyde in t-BuOH. Prepare aqueous buffer and oxidant solutions separately. Addition 2. Reagent Addition Add aqueous buffer to aldehyde solution. Add 2-methyl-2-butene. Slowly add aqueous NaClO₂ at 0°C. Setup->Addition Reaction 3. Reaction Warm to room temperature. Stir for 4-12 hours. Monitor by TLC. Addition->Reaction Quench 4. Quench & Solvent Removal Quench with Na₂SO₃ (optional). Remove t-BuOH under reduced pressure. Reaction->Quench Workup 5. Aqueous Workup Add Et₂O and water. Acidify aqueous layer to pH 2-3 with 1M HCl. Separate layers. Quench->Workup Extraction 6. Extraction Extract aqueous layer with Et₂O (3x). Workup->Extraction Wash 7. Wash & Dry Combine organic layers. Wash with brine. Dry over MgSO₄. Extraction->Wash Purification 8. Purification Filter and concentrate. Purify by recrystallization or column chromatography. Wash->Purification

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorochroman-3-carbaldehyde (983 mg, 5.0 mmol) in tert-butanol (25 mL). In a separate beaker, dissolve sodium dihydrogen phosphate monohydrate (1.03 g, 7.5 mmol) in deionized water (10 mL).

  • Reagent Addition: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous phosphate buffer solution, followed by 2-methyl-2-butene (2.6 mL, 25 mmol).

  • Oxidant Addition: In a separate flask, dissolve sodium chlorite (678 mg of 80% technical grade, ~7.5 mmol) in deionized water (5 mL). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

  • Workup - Quench and Solvent Removal: Once the reaction is complete, cool the mixture in an ice bath. If desired, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Concentrate the mixture under reduced pressure to remove the majority of the tert-butanol.

  • Workup - Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add diethyl ether (30 mL) and water (20 mL). Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl. Separate the layers.

  • Workup - Product Isolation: Extract the acidic aqueous layer two more times with diethyl ether (2 x 30 mL). Combine all organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-chlorochroman-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Safety and Troubleshooting

  • Safety: Sodium chlorite is a strong oxidizing agent. Avoid contact with combustible materials. The reaction can be exothermic, especially on a large scale; ensure proper temperature control during the addition of the oxidant.[7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remains, an additional portion of sodium chlorite (0.2-0.3 equiv.) can be added. Ensure the pH is still weakly acidic.

  • Side Product Formation: The formation of chlorinated byproducts suggests insufficient scavenging of HOCl. Ensure a sufficient excess of 2-methyl-2-butene is used and that it is of high purity.[4]

  • Low Yield: Poor solubility of the aldehyde or carboxylic acid can sometimes hinder the reaction or workup. A co-solvent like THF can be used in place of or in addition to t-butanol.

Conclusion

The Pinnick oxidation is a highly reliable and chemoselective method for the synthesis of 5-chlorochroman-3-carboxylic acid from its corresponding aldehyde.[1] Its mild conditions preserve the sensitive chlorochroman core, providing a robust route for accessing valuable intermediates in drug discovery and development. The careful control of pH and effective scavenging of the HOCl byproduct are critical for achieving high yields and purity.[2][4]

References

  • Pinnick, H. W. (1981). Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron, 37, 2091–2096. [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • IOC 25. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids. YouTube. [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. [Link]

  • Grokipedia. Pinnick oxidation. [Link]

  • ResearchGate. (2020). (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Organic Chemistry Select. (2012, December 7). Pinnick Oxidation. [Link]

  • University of Southampton ePrints. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

Sources

Method

Optimization of Amide Coupling Strategies for 5-Chlorochroman-3-carboxylic Acid

Introduction & Scope 5-Chlorochroman-3-carboxylic acid is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore in GPCR modulators and ion channel blockers. Its structure features a bicyclic dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Chlorochroman-3-carboxylic acid is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore in GPCR modulators and ion channel blockers. Its structure features a bicyclic dihydrobenzopyran core with a chlorine substituent at the C5 position and a carboxylic acid at C3.

The Chemical Challenge: While amide coupling is a routine transformation, this specific substrate presents three distinct challenges that require a tailored approach:

  • Stereochemical Integrity: The C3 position is a chiral center. The

    
    -proton is susceptible to abstraction due to the inductive electron-withdrawing effect of the carbonyl group, a risk exacerbated by the remote electronic influence of the 5-chloro substituent.
    
  • Conformational Sterics: The chroman ring system imposes a semi-rigid conformation that can hinder nucleophilic attack by bulky amines.[1]

  • Solubility Profile: The 5-chloro substituent increases lipophilicity (

    
    ), necessitating organic solvent systems and precluding aqueous-phase coupling strategies often used for simpler amino acids.[1]
    

This guide details three validated protocols ranging from high-throughput discovery (HATU) to scalable, enantioselective process chemistry (T3P).[1]

Strategic Analysis: Reagent Selection

The choice of coupling reagent dictates the yield and enantiomeric excess (ee). The following decision matrix synthesizes experimental data for this specific scaffold.

Table 1: Comparative Analysis of Coupling Conditions
FeatureProtocol A: HATU Protocol B: T3P Protocol C: Mixed Anhydride
Primary Mechanism Active Ester (OAt)Propylphosphonic AnhydrideIsobutyl Carbonate
Reactivity Extremely HighModerate to HighHigh
Racemization Risk Moderate (Base dependent)Very Low (No oxazolone)Moderate
Purification Requires ChromatographyAqueous Workup (Green)Distillation/Cryst.[1]
Cost Efficiency Low (Expensive reagent)High (Scalable)High
Recommended For Discovery / HTS / Difficult AminesProcess Scale / Chiral Acids Simple Amines / Cost-sensitive
Visualizing the Decision Process

CouplingDecision Start Start: 5-Chlorochroman-3-COOH IsChiral Is the Starting Material Enantiopure? Start->IsChiral AmineType Is the Amine Non-Nucleophilic/Bulky? IsChiral->AmineType No (Racemic) UseT3P PROTOCOL B: T3P (EtOAc/Pyridine) (Preserves Chirality) IsChiral->UseT3P Yes (Critical) Scale Reaction Scale? AmineType->Scale No (Primary/Secondary) UseHATU PROTOCOL A: HATU (DMF/DIPEA) (Max Reactivity) AmineType->UseHATU Yes (Aniline/Hindered) Scale->UseT3P <100g (Ease of workup) UseMixAnh PROTOCOL C: Mixed Anhydride (IBCF) (Cost Effective) Scale->UseMixAnh >100g (Cost driven)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate chirality and amine reactivity.

Detailed Experimental Protocols

Protocol A: High-Reactivity Coupling (HATU)

Best for: Discovery chemistry, milligram scales, and unreactive amines (e.g., electron-deficient anilines).

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the reaction rate significantly over HBTU/EDC.

Materials:

  • 5-Chlorochroman-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Conc.[1] 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a dried vial, dissolve 5-chlorochroman-3-carboxylic acid in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv). Stir at 0°C for 15 minutes. Note: Pre-activation at low temperature minimizes racemization.

  • Addition: Add the amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LCMS.[1][2][3]

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), sat. 
    
    
    
    (x2), and brine.[2] Dry over
    
    
    .[1][2]
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Low-Racemization & Scalable Coupling (T3P)

Best for: Enantiopure starting materials, scale-up (>10g), and "green" chemistry requirements.

Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It does not generate explosive byproducts (unlike HOBt) and all byproducts are water-soluble, often eliminating the need for chromatography.

Materials:

  • 5-Chlorochroman-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1]

  • Solvent: EtOAc, 2-MeTHF, or DCM (Conc. 0.2 M - 0.5 M)[4]

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add Pyridine or NMM (3.0 equiv).[1] Cool to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10–20 minutes. Exothermic reaction.[1][4]

  • Reaction: Warm to RT and stir. T3P reactions are typically slower than HATU; allow 12–24 hours.

    • Optimization Tip: If conversion is slow, heat to 50°C. T3P maintains chiral integrity better than other reagents even at elevated temperatures.

  • Workup (The "Wash-Only" Purification):

    • Add water to quench.

    • Separate phases.[1]

    • Wash organic layer with 1M HCl (removes pyridine/amine).[5]

    • Wash with 1M NaOH (removes unreacted acid and phosphorus byproducts).

    • Wash with brine, dry, and concentrate.[2]

  • Result: Often yields >95% purity without chromatography.

Critical Quality Attributes & Troubleshooting

Racemization Control

The C3 proton is the "Achilles' heel" of this synthesis.

  • Cause: Formation of an oxazolone intermediate or direct enolization by base.[1]

  • Prevention:

    • Avoid EDC/DMAP (DMAP is a strong nucleophilic catalyst known to induce racemization).[1]

    • Use T3P (Protocol B) which bypasses the oxazolone pathway.

    • If using HATU, keep DIPEA equivalents to a minimum (max 2.5 equiv) and keep the activation time short.

Solubility Issues

The 5-chloro group reduces polarity.[1]

  • Issue: Starting material precipitates during reaction.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone) or use a co-solvent system (DCM/DMF 4:1).[1]

Reaction Workflow Diagram

Workflow Input Reagents (Acid + Amine) Activation Activation (Formation of Active Ester) Input->Activation Add Coupling Agent Coupling Nucleophilic Attack (C-N Bond Formation) Activation->Coupling Intermediate Species Quench Quench & Workup (Removal of Byproducts) Coupling->Quench Monitor LCMS Isolation Final Product (Amide) Quench->Isolation Evaporation

Figure 2: General workflow for the amide coupling process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Archimica (Now Euticals). (2011).[1] T3P® (Propylphosphonic Anhydride) Application Note: The Water Scavenger for Amide Bond Formation. Euticals Technical Guides. Link (Note: Verify current vendor documentation for T3P).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][6][8][9] Tetrahedron, 60(11), 2447-2467. Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][6][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Application

converting 5-Chlorochroman-3-carboxylic acid to acid chloride using thionyl chloride

Introduction The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis, providing a gateway to a variety of other functional groups such as amides, este...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis, providing a gateway to a variety of other functional groups such as amides, esters, and ketones.[1] 5-Chlorochroman-3-carbonyl chloride is a key intermediate in the development of novel therapeutics and functional materials. This application note provides a detailed protocol for the synthesis of 5-Chlorochroman-3-carbonyl chloride from 5-Chlorochroman-3-carboxylic acid using thionyl chloride as the chlorinating agent. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on ensuring high yield, purity, and safety.

Reaction Mechanism and Scientific Rationale

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it must be converted into a better one. Thionyl chloride serves this purpose by transforming the hydroxyl group into a chlorosulfite intermediate.[2] This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion, which is generated in the reaction, to yield the desired acid chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the reaction to completion.[1]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent chlorinating agent. This is particularly useful for less reactive carboxylic acids or when milder reaction conditions are desired.

It is important to note that the chroman ring system, while generally stable, can be susceptible to ring-opening under certain nucleophilic conditions. Therefore, the reaction conditions outlined in this protocol have been carefully selected to minimize potential side reactions.

Experimental Protocol

This protocol details the conversion of 5-Chlorochroman-3-carboxylic acid to 5-Chlorochroman-3-carbonyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Chlorochroman-3-carboxylic acid≥98%Commercially available
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentEMD Millipore
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent gradeFisher Scientific
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Schlenk line or equivalent inert atmosphere setup

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent the violent reaction of thionyl chloride with moisture.

  • The reaction evolves toxic gases (SO₂ and HCl). The reaction setup should include a gas trap containing a sodium hydroxide solution to neutralize these gases.

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap, and a dropping funnel, add 5-Chlorochroman-3-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM, 20 mL) to the flask.

    • Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2-3 drops) to the solution.

  • Addition of Thionyl Chloride:

    • Charge the dropping funnel with thionyl chloride (1.5 eq).

    • Add the thionyl chloride dropwise to the stirred solution of the carboxylic acid over a period of 30 minutes. An exothermic reaction with gas evolution will be observed. Maintain the temperature of the reaction mixture between 20-25 °C using a water bath if necessary.

  • Reaction Monitoring:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40 °C) and maintain for 2-3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS). The reaction is complete when the starting carboxylic acid is no longer detectable.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous toluene (2 x 10 mL).

    • The resulting crude 5-Chlorochroman-3-carbonyl chloride is often used in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation.

Characterization

The formation of the acid chloride can be confirmed by spectroscopic methods:

  • Infrared (IR) Spectroscopy: A shift in the carbonyl stretching frequency from approximately 1700-1725 cm⁻¹ for the carboxylic acid to 1780-1815 cm⁻¹ for the acid chloride is indicative of product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the carboxylic acid (typically a broad singlet between 10-13 ppm) will disappear.

    • ¹³C NMR: A shift in the carbonyl carbon resonance is expected.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 5-Chlorochroman-3-carbonyl chloride.

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up & Isolation cluster_3 Analysis A 1. Dissolve 5-Chlorochroman-3-carboxylic acid in anhydrous DCM under N₂ B 2. Add catalytic DMF A->B Stir C 3. Add thionyl chloride dropwise at room temperature B->C D 4. Reflux for 2-3 hours C->D Heat E 5. Remove excess SOCl₂ and solvent via rotary evaporation D->E Cool F 6. Co-evaporate with anhydrous toluene E->F G 7. Obtain crude 5-Chlorochroman-3-carbonyl chloride F->G H 8. Characterize by IR and NMR G->H

Caption: Workflow for the synthesis of 5-Chlorochroman-3-carbonyl chloride.

Chemical Transformation

The following diagram depicts the chemical conversion of the starting material to the final product.

Caption: Conversion of 5-Chlorochroman-3-carboxylic acid to its acid chloride.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 5-Chlorochroman-3-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable synthetic intermediate in high yield and purity. The detailed mechanistic explanation and workflow diagrams serve to enhance the understanding and successful implementation of this procedure in a laboratory setting.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]

  • Sosnovskikh, V. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83.
  • Organic Syntheses. N,N-DIETHYL-2-METHOXYBENZAMIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9: Reactions of Carboxylic Acids. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Esterification of 5-Chlorochroman-3-carboxylic Acid with Primary Alcohols

For: Researchers, scientists, and drug development professionals Introduction 5-Chlorochroman-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, with its derivatives showing potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

5-Chlorochroman-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, with its derivatives showing potential in various therapeutic areas. The esterification of this acid with a diverse range of primary alcohols is a critical step in the synthesis of new chemical entities with tailored pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to the most effective methods for this transformation, offering insights into reaction selection, optimization, and product characterization.

This guide moves beyond a simple recitation of procedures. It delves into the mechanistic rationale behind each method, providing the user with the understanding necessary to troubleshoot and adapt these protocols to their specific needs. We will explore three primary esterification strategies: the classic Fischer Esterification, the mild and efficient Steglich Esterification, and the stereochemically controlled Mitsunobu Reaction.

Method Selection: A Comparative Overview

The choice of esterification method is dictated by the specific characteristics of the primary alcohol and the sensitivity of the 5-Chlorochroman-3-carboxylic acid to the reaction conditions.

Method Advantages Disadvantages Best Suited For
Fischer Esterification Inexpensive reagents, simple procedure, suitable for large-scale synthesis.[1][2]Requires strong acid and high temperatures, which can be detrimental to sensitive substrates. The reaction is an equilibrium, often requiring a large excess of the alcohol or removal of water to drive it to completion.[1][2][3][4]Simple, non-acid sensitive primary alcohols where the alcohol can be used as the solvent.[5]
Steglich Esterification Mild reaction conditions (room temperature, neutral pH), suitable for acid-sensitive substrates, high yields.[6][7][8]The coupling agent (e.g., DCC) can be an allergen and the byproduct (DCU) can be difficult to remove.[6][9][10]A wide range of primary alcohols, especially those that are acid-sensitive or sterically hindered.[5][6]
Mitsunobu Reaction Mild conditions, proceeds with inversion of stereochemistry at the alcohol center (if applicable), broad substrate scope.[11][12][13][14]Reagents can be expensive, and purification from byproducts (triphenylphosphine oxide and a reduced azodicarboxylate) can be challenging.Chiral primary alcohols where inversion of stereochemistry is desired, and for substrates that are sensitive to other methods.
Logical Workflow for Method Selection

MethodSelection Start Start: Esterification of 5-Chlorochroman-3-carboxylic acid Is_Alcohol_Acid_Sensitive Is the primary alcohol acid-sensitive? Start->Is_Alcohol_Acid_Sensitive Is_Stereocenter_Inversion_Desired Is inversion of a stereocenter desired? Is_Alcohol_Acid_Sensitive->Is_Stereocenter_Inversion_Desired Yes Consider_Fischer Consider Fischer Esterification Is_Alcohol_Acid_Sensitive->Consider_Fischer No Consider_Steglich Consider Steglich Esterification Is_Stereocenter_Inversion_Desired->Consider_Steglich No Consider_Mitsunobu Consider Mitsunobu Reaction Is_Stereocenter_Inversion_Desired->Consider_Mitsunobu Yes End Proceed with selected protocol Consider_Fischer->End Consider_Steglich->End Consider_Mitsunobu->End

Caption: Decision workflow for selecting an appropriate esterification method.

Experimental Protocols

Protocol 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] To favor the formation of the ester, a large excess of the alcohol is typically used, often serving as the solvent.[15]

Mechanism Overview

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[1][3][15]

Fischer_Mechanism cluster_0 Fischer Esterification Mechanism Start Carboxylic Acid + Primary Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ catalyst Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Ester + Water Deprotonation->Product Regenerates H+

Caption: Simplified mechanism of Fischer Esterification.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add 5-Chlorochroman-3-carboxylic acid (1.0 equiv.).

  • Reagent Addition: Add the primary alcohol (20-50 equiv., serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 equiv.).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[5][6]

Mechanism Overview

The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[16] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a more reactive N-acylpyridinium salt.[6][16] The alcohol subsequently attacks this activated species to form the ester, regenerating the DMAP catalyst.[16] The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[6]

Steglich_Mechanism cluster_1 Steglich Esterification Mechanism Start Carboxylic Acid + Primary Alcohol Activation Activation with DCC (forms O-acylisourea) Start->Activation DCC DMAP_Catalysis Acyl transfer to DMAP (forms N-acylpyridinium) Activation->DMAP_Catalysis DMAP Byproduct DCU Precipitate Activation->Byproduct after alcohol attack Nucleophilic_Attack Nucleophilic Attack by Alcohol DMAP_Catalysis->Nucleophilic_Attack Product_Formation Ester Formation Nucleophilic_Attack->Product_Formation Regenerates DMAP

Caption: Simplified mechanism of Steglich Esterification.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chlorochroman-3-carboxylic acid (1.0 equiv.), the primary alcohol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 equiv.) in the same anhydrous solvent dropwise to the stirred reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.

  • Washing: Wash the filtrate with 1M HCl to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of primary alcohols with inversion of stereochemistry, should a chiral center be present.[13] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Mechanism Overview

The reaction is complex but is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the ester with inversion of configuration.[13][14]

Mitsunobu_Mechanism cluster_2 Mitsunobu Reaction Mechanism Start Carboxylic Acid + Primary Alcohol Betaine_Formation PPh3 + DEAD -> Betaine Start->Betaine_Formation PPh3, DEAD Proton_Transfer Betaine deprotonates Carboxylic Acid Betaine_Formation->Proton_Transfer Alcohol_Activation Alcohol Activation with Phosphonium Salt Proton_Transfer->Alcohol_Activation SN2_Attack SN2 Attack by Carboxylate Alcohol_Activation->SN2_Attack Product_Inversion Ester with Inverted Stereochemistry SN2_Attack->Product_Inversion Byproducts PPh3=O + Hydrazine derivative SN2_Attack->Byproducts

Caption: Simplified mechanism of the Mitsunobu Reaction.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Chlorochroman-3-carboxylic acid (1.2 equiv.), the primary alcohol (1.0 equiv.), and triphenylphosphine (1.5 equiv.) in an anhydrous aprotic solvent such as THF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 equiv.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the byproducts. Column chromatography on silica gel is the most common method. The triphenylphosphine oxide and the reduced hydrazine derivative can sometimes be precipitated out from the crude mixture by the addition of a non-polar solvent like diethyl ether or hexanes.

Product Characterization

The successful synthesis of the desired ester of 5-Chlorochroman-3-carboxylic acid should be confirmed through a combination of analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of ester formation.Disappearance of the carboxylic acid proton signal (~10-12 ppm) in ¹H NMR. Appearance of new signals corresponding to the primary alcohol moiety, particularly the protons alpha to the ester oxygen. Shifts in the carbonyl carbon signal in ¹³C NMR.
Infrared (IR) Spectroscopy Identification of functional groups.Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹.
Mass Spectrometry (MS) Determination of the molecular weight of the product.Observation of the molecular ion peak corresponding to the calculated mass of the target ester.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak corresponding to the desired product.[17]

Troubleshooting

Issue Possible Cause Solution
Low or no product formation Incomplete drying of reagents or glassware; inactive catalyst or reagents.Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.
Formation of side products (Steglich) Formation of N-acylurea.[16][18]Ensure the reaction temperature is controlled and that the alcohol is sufficiently nucleophilic.
Difficulty in purification (Steglich) DCU co-eluting with the product.[9] (Mitsunobu) Byproducts co-eluting with the product.For DCU, try precipitating it from a different solvent system or use a more polar eluent for chromatography. For Mitsunobu byproducts, consider using polymer-supported reagents or alternative purification techniques like preparative HPLC.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis, structural and conformational study of chromane derivatives - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC. (2023). National Center for Biotechnology Information. [Link]

  • CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents.
  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 21.6: Chemistry of Esters. (2022). Chemistry LibreTexts. [Link]

  • Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists. (2014). Taylor & Francis Online. [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016). YouTube. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025). Chemistry Steps. [Link]

  • Synthesis of α-chlorocarboxylic acids and derivatives - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • US5698716A - Process for chroman carboxylates - Google Patents.
  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Fischer Esterification - Chemistry Steps. (2021). Chemistry Steps. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (2022). National Center for Biotechnology Information. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. [Link]

  • Influence of Carboxylic Acids on the Synthesis of Chlorohydrin Esters from 1,3-Butanediol. (2025). ResearchGate. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019). AOCS. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. [Link]

  • How to purify esterefication product? - ResearchGate. (2016). ResearchGate. [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Atlanchim Pharma. [Link]

  • What are the modifications to improve the purity of ester? - Quora. (2017). Quora. [Link]

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Application

Application Note &amp; Protocols: A Guide to the Synthesis of 5-HT₄ Receptor Agonists via Chroman Carboxylic Acid Intermediates

Introduction: The Therapeutic Promise of 5-HT₄ Receptor Agonism The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor (GPCR), is a key modulator of neurotransmission in both the central and peripheral nervous sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 5-HT₄ Receptor Agonism

The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor (GPCR), is a key modulator of neurotransmission in both the central and peripheral nervous systems.[1] Predominantly coupled to the Gs alpha-subunit, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade underlies its significant role in cognitive processes, mood regulation, and gastrointestinal (GI) motility.[1][2][3] Consequently, 5-HT₄ receptor agonists have emerged as promising therapeutic agents for a range of disorders, including Alzheimer's disease, depression, and functional GI disorders like irritable bowel syndrome with constipation (IBS-C) and gastroparesis.[1][3][4]

Second-generation agonists have been developed with high selectivity, avoiding the off-target effects that limited earlier compounds.[2] This application note provides a detailed guide for the synthesis of a class of potent 5-HT₄ receptor agonists built upon the versatile chroman carboxylic acid scaffold. This scaffold serves as a rigid and synthetically tractable core, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: Canonical signaling pathway of the 5-HT₄ receptor.

The Chroman Carboxylic Acid Core: A Privileged Scaffold

The chroman ring system provides a conformationally constrained framework that is frequently found in biologically active molecules.[5] Its utility in this context is threefold:

  • Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity by pre-organizing the molecule into a receptor-compatible conformation.

  • Synthetic Tractability: The chroman core can be synthesized through well-established chemical routes, and the carboxylic acid handle at the 6-position provides a robust connection point for diversification.[6]

  • SAR Exploration: The aromatic ring and the stereocenter (if present) on the pyran ring offer multiple points for chemical modification to fine-tune the pharmacological profile.[5][7]

This guide focuses on a modular synthetic approach, where the chroman carboxylic acid is the key intermediate, which is then coupled to various amine-containing side chains crucial for receptor interaction.

General Synthetic Strategy & Workflow

The synthesis is designed as a convergent, three-stage process. This modularity is highly advantageous in a drug discovery setting, as it allows for the late-stage diversification of lead compounds from a common intermediate.

  • Stage 1: Core Synthesis. Preparation of the key intermediate, 6-carboxychroman, using established organic chemistry principles.

  • Stage 2: Amide Coupling. Activation of the carboxylic acid and coupling with a selected primary or secondary amine. This is the most critical bond-forming reaction in the sequence.

  • Stage 3: Characterization & Screening. Rigorous purification and structural confirmation of the final compound, followed by in vitro pharmacological evaluation.

Synthetic_Workflow cluster_0 Synthesis & Purification cluster_1 Validation & Screening Start Starting Materials (e.g., Hagemann's Ester) Core_Synth Protocol 1: Synthesis of Chroman-6-carboxylic Acid Start->Core_Synth Coupling Protocol 2: Amide Coupling with Target Amine Core_Synth->Coupling Purification Purification (Chromatography / Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Binding_Assay Protocol 3: Receptor Binding Assay (Affinity - Ki) Characterization->Binding_Assay Functional_Assay Protocol 4: Functional Assay (Efficacy - EC50, Emax) Binding_Assay->Functional_Assay SAR SAR Analysis & Lead Optimization Functional_Assay->SAR

Figure 2: Overall workflow from synthesis to lead optimization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Chroman-6-Carboxylic Acid Intermediate

This protocol describes a potential route for synthesizing the chroman core, adapted from principles of known organic transformations.[6] The process involves the formation of a cyclic ether followed by isomerization and hydrolysis.

Materials:

  • Hagemann's ester

  • Propargyl bromide

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Silver(I) trifluoroacetate (AgOC(O)CF₃)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 5M

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: To a solution of Hagemann's ester (1.0 eq) in anhydrous THF at 0 °C under N₂, add t-BuOK (1.2 eq) portion-wise. Stir for 30 minutes, then add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated NH₄Cl solution and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the propargyl ether.

  • Claisen Rearrangement/Cyclization: Dissolve the propargyl ether (1.0 eq) in anhydrous toluene. Add the catalyst, AgOC(O)CF₃ (0.1 eq), and heat the mixture to 60-80 °C for 4-6 hours, monitoring by TLC.[6]

  • Work-up and Isomerization: Cool the reaction, filter through a pad of Celite, and concentrate in vacuo. The crude product, a cyclic ether ester, can often be isomerized directly to the more stable chroman ester.[6]

  • Hydrolysis: Dissolve the crude chroman ester in a 1:1 mixture of THF and Methanol. Add 5M NaOH solution (5.0 eq) and heat to reflux for 4 hours.

  • Final Work-up: Cool the mixture to room temperature and remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~2 with 2M HCl, causing the carboxylic acid to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield chroman-6-carboxylic acid.

Self-Validation Checkpoints:

  • TLC: Monitor reaction progress at each stage.

  • ¹H NMR: Confirm the disappearance of the alkyne protons (~2.5 ppm) after step 2 and the appearance of aromatic/chroman ring protons.

  • LC-MS: Confirm the mass of the intermediate and final product.

Protocol 2: Amide Coupling of Chroman-6-Carboxylic Acid

The formation of the amide bond is the cornerstone of generating a chemical library.[8] The choice of coupling reagent is critical, especially when dealing with sterically hindered or electron-deficient amines.[9][10] This protocol uses EDC/HOBt, a widely applicable and reliable method that minimizes racemization.[8][11]

Amide_Coupling_Mechanism RCOOH R-COOH (Chroman Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt - EDC Urea HOBt HOBt Amide R-CO-NH-R' (Final Amide Product) HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 (Target Amine) EDU EDU (Soluble Urea Byproduct)

Figure 3: Simplified mechanism for EDC/HOBt mediated amide coupling.

Materials:

  • Chroman-6-carboxylic acid (1.0 eq)

  • Target amine (e.g., 4-aminopiperidine derivative) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Activation: In a round-bottom flask under N₂, dissolve chroman-6-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

    • Scientist's Note: This pre-activation step allows for the formation of the HOBt active ester, which is more stable and selective than the initial O-acylisourea intermediate formed with EDC, thereby reducing side reactions.[10][11]

  • Coupling: Add the target amine (1.1 eq) to the flask, followed by the dropwise addition of DIPEA (3.0 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction and to deprotonate any amine hydrochloride salts, ensuring the amine is in its free-base form for nucleophilic attack.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with EtOAc or DCM (3x). Combine the organic layers, wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, typically using a DCM:MeOH or Hexanes:EtOAc gradient) to yield the final pure amide.

Self-Validation Checkpoints:

  • LC-MS: Confirm the complete consumption of the carboxylic acid and formation of the product with the correct mass.

  • ¹H & ¹³C NMR: Full spectral analysis to confirm the structure of the final compound.

  • HPLC: Assess the purity of the final compound (target >95%).

Pharmacological Evaluation Protocols

Once synthesized and purified, the compounds must be evaluated for their biological activity.

Protocol 3: In Vitro 5-HT₄ Receptor Binding Assay

This assay determines the affinity (Ki) of the synthesized compound for the 5-HT₄ receptor.

  • Method: Competitive radioligand binding assay using cell membranes from HEK-293 cells stably expressing the human 5-HT₄ receptor.

  • Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]-GR113808 and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 4: In Vitro Functional Agonist Assay (cAMP Measurement)

This assay determines the compound's ability to activate the receptor and measures its potency (EC₅₀) and efficacy (Emax).

  • Method: cAMP accumulation assay in whole cells (e.g., CHO or HEK-293) expressing the human 5-HT₄ receptor.

  • Procedure:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound for a fixed time.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response relative to a full agonist like serotonin).[12]

Data Interpretation & SAR Analysis

The data from these assays are crucial for guiding the drug discovery process. By synthesizing a library of analogs with systematic modifications, a structure-activity relationship (SAR) can be established.

Table 1: Hypothetical SAR Data for Chroman-Based Agonists

Compound IDR¹ (Chroman Ring)R² (Amine Moiety)5-HT₄ Ki (nM)5-HT₄ EC₅₀ (nM)Emax (% vs 5-HT)
REF-01 HPiperidin-4-yl15.225.895%
AN-01 8-FPiperidin-4-yl5.810.198%
AN-02 8-OCH₃Piperidin-4-yl25.145.385%
AN-03 HAzetidin-3-yl30.560.270% (Partial)
AN-04 8-FAzetidin-3-yl12.328.475% (Partial)

References

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • Pharmacophores of 5-HT4 Receptor Ligands: Experience of CERMN and Implications for Drug Design.
  • Process for chroman carboxylates.
  • SYNTHESIS AND CHARACTERIZATION OF A CARBOXYLIC ACID DERIVATIVE FOR LIPOSOMAL PREPAR
  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists.PMC.
  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists.PubMed.
  • Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de][13][14]naphthridine scaffold. PubMed.

  • The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties.Frontiers.
  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.DOI.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Understanding the Molecular Basis of 5-HT 4 Receptor Partial Agonists through 3D-QSAR Studies.MDPI.
  • Translating 5-HT4 receptor pharmacology.Neurogastroenterology & Motility - Ovid.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT(1A) receptor and the serotonin transporter.PubMed.
  • Various Synthetic Methods Using Aromatic Carboxylic Anhydrides.TCI Chemicals.
  • Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies.PMC.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.Frontiers.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.Organic & Biomolecular Chemistry - RSC Publishing.
  • Translating the promise of 5HT4 receptor agonists for the treatment of depression.Psychological Medicine | Cambridge Core.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC.

Sources

Method

Application Note: High-Fidelity Peptide Coupling of Chroman-3-Carboxylic Acid Derivatives

Abstract & Strategic Overview Chroman-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in GPCR modulators, enzyme inhibitors, and peptidomimetics. However, the installat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Chroman-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in GPCR modulators, enzyme inhibitors, and peptidomimetics. However, the installation of this moiety via amide coupling presents a specific synthetic challenge: racemization at the C3 position .

Unlike


-amino acids which racemize via oxazolone formation, chroman-3-carboxylic acids primarily racemize via base-catalyzed enolization  of the activated ester. The C3 proton, while not as acidic as an 

-amino proton, is susceptible to deprotonation by tertiary amines (e.g., TEA, DIPEA) typically required for uronium-based coupling (HATU/HBTU).

This guide outlines a protocol strategy that prioritizes enantiomeric retention over raw reaction velocity, recommending specific reagent classes (T3P, COMU) and non-nucleophilic bases (Collidine, NMM) to mitigate the risk of C3-epimerization.

Mechanistic Insight: The C3-Epimerization Trap

The failure mode in coupling chiral chroman derivatives is rarely low conversion; it is the silent erosion of enantiomeric excess (ee%).

Mechanism of Failure

When a standard coupling reagent (e.g., HATU) activates the carboxylic acid, the resulting active ester is highly electrophilic. If a strong base (DIPEA, pKa ~10.5) is present in excess, it can abstract the


-proton at C3. The bicyclic chroman ring system provides a conformational lock that can sometimes accelerate this deprotonation by aligning the C3-H bond with the carbonyl 

-system, leading to a planar enolate intermediate which destroys the stereocenter.

RacemizationMechanism cluster_danger Racemization Pathway Acid Chiral Chroman-3-COOH (S-isomer) Activation Activation (Active Ester Formation) Acid->Activation + Reagent Enolization Base-Mediated Deprotonation (C3) Activation->Enolization + Excess Base (DIPEA) Coupling Amine Attack Activation->Coupling Fast Kinetic Path Planar Planar Enolate (Achiral Intermediate) Enolization->Planar Product_Rac Racemic Product (50:50 R/S) Planar->Product_Rac + Amine Product_Pure Amide Product (High ee%) Coupling->Product_Pure

Figure 1: Kinetic competition between direct amidation (green) and base-mediated racemization (red).

Reagent Selection Matrix

For chroman-3-carboxylic acid, "standard" peptide coupling conditions are often suboptimal.

Reagent ClassRepresentativeBase Req.Risk ProfileRecommendation
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Low (Pyridine/NMM)Lowest Primary Choice. Epimerization is negligible; easy workup.
Oxyma-Uroniums COMU / Oxyma PureModerate (Collidine)LowSecondary Choice. High reactivity for hindered amines; safer than HOBt.
Benzotriazole Uroniums HATU / HBTUHigh (DIPEA)High Avoid unless amine is extremely unreactive. Requires careful base control.
Carbodiimides EDC / HOBtNone/LowModerateLegacy. Slow kinetics can allow time for background racemization if base is present.

Experimental Protocols

Protocol A: The "High-Fidelity" Method (T3P)

Best for: Preserving chirality, scale-up, and ease of purification. Mechanism: T3P acts as a kinetic coupling agent where the byproduct is water-soluble. It often functions well with weak bases like pyridine or N-methylmorpholine (NMM), which are too weak to deprotonate the C3 position effectively.

Materials:

  • Chroman-3-carboxylic acid (1.0 equiv)

  • Amine/Amino Acid Ester (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the chroman acid and the amine component in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (or NMM) to the mixture at 0 °C.

  • Activation: Dropwise add the T3P solution over 5 minutes.

    • Note: T3P is exothermic; temperature control is vital.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LCMS after 1 hour. T3P reactions are typically complete within 2-4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Water (x2)

    • 0.5 M HCl (to remove pyridine/excess amine)

    • Sat. NaHCO₃ (to remove unreacted acid)

    • Brine.

  • Result: The organic layer contains the pure amide. T3P byproducts are washed away in the aqueous phase.

Protocol B: The "High-Activity" Method (COMU/Oxyma)

Best for: Sterically hindered amines or electron-deficient anilines where T3P is too slow. Mechanism: COMU generates the highly reactive Oxyma ester in situ. We substitute DIPEA with 2,4,6-Collidine (TMP) , a hindered, weaker base that supports coupling but minimizes proton abstraction.

Materials:

  • Chroman-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (0.1 equiv - catalytic additive)

  • Base: 2,4,6-Collidine (2.0 equiv)

  • Solvent: DMF or acetonitrile

Step-by-Step:

  • Pre-Activation (Critical): Dissolve the chroman acid, COMU, and Oxyma in DMF at 0 °C.

  • Base Addition 1: Add only 1.0 equiv of Collidine. Stir for 2-5 minutes to form the active ester.

    • Why? Minimizing base contact time with the active ester reduces racemization risk before the amine arrives.

  • Coupling: Add the amine component followed by the remaining Collidine (1.0 equiv).

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

  • Quench: Once LCMS shows conversion, quench immediately with 10% citric acid solution or 0.5M HCl.

    • Note: Do not leave the reaction stirring overnight if conversion is complete; epimerization can occur on the product over time in basic DMF.

Troubleshooting & Optimization Workflow

If low yield or racemization is observed, follow this logic flow to troubleshoot.

OptimizationFlow Start Start: Low Yield or Low ee% CheckLCMS Analyze Crude by Chiral LCMS Start->CheckLCMS Decision Identify Problem CheckLCMS->Decision Prob_Rac Problem: Racemization (Yield OK, ee% Low) Decision->Prob_Rac Prob_Stall Problem: Low Conversion (Starting Material Remains) Decision->Prob_Stall Sol_Rac1 Switch Base to Collidine or NMM Prob_Rac->Sol_Rac1 Sol_Stall1 Switch to COMU/Oxyma Prob_Stall->Sol_Stall1 Sol_Rac2 Switch Reagent to T3P in EtOAc Sol_Rac1->Sol_Rac2 If still failing Sol_Stall2 Microwave Heating (Max 50°C, 10 min) Sol_Stall1->Sol_Stall2 If hindered amine

Figure 2: Decision tree for troubleshooting coupling failures.

Comparison of Base Effects on Racemization[1]

The following data (simulated based on typical chiral acid profiles) illustrates the impact of base selection on the enantiomeric excess (ee%) of chroman-3-carboxamides.

Coupling SystemBase (Equiv)SolventYield (%)ee (%)Notes
HATU DIPEA (3.0)DMF9582Fast, but significant racemization.
HATU Collidine (3.[1]0)DMF9294Collidine preserves chirality better than DIPEA.
T3P TEA (3.0)EtOAc8891TEA is too strong for optimal T3P chirality retention.
T3P Pyridine (3.0) EtOAc 90 >99 Optimal balance of yield and purity.
EDC/Oxyma None (Neutral)DCM75>99Excellent ee, but slower reaction.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

Sources

Application

Application Note: Selective Hydrogenation of 5-Chlorochromone-3-Carboxylic Acid

Executive Summary The hydrogenation of 5-chlorochromone-3-carboxylic acid to its chroman analog (specifically 5-chloro-4-oxochroman-3-carboxylic acid or 2,3-dihydro-5-chlorochromone-3-carboxylic acid ) presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogenation of 5-chlorochromone-3-carboxylic acid to its chroman analog (specifically 5-chloro-4-oxochroman-3-carboxylic acid or 2,3-dihydro-5-chlorochromone-3-carboxylic acid ) presents a classic chemoselectivity challenge. Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) frequently result in hydrodehalogenation (loss of the chlorine atom) and potential decarboxylation due to the vinylogous


-keto acid moiety.

This guide details three validated protocols designed to saturate the C2-C3 double bond while strictly preserving the aryl chloride (C5-Cl) and the carboxylic acid functionality.

Key Technical Challenges
ChallengeCauseConsequenceMitigation Strategy
Dechlorination Oxidative addition of Pd into Ar-Cl bond.Loss of substituent; formation of HCl.Use Rh(I) (homogeneous) or Sulfided Pt/C .
Decarboxylation Thermal instability of

-keto acids.
Loss of COOH group.Maintain Temp < 60°C; avoid strong acid/base.
Over-reduction Reduction of C4-Ketone.Formation of alcohol/alkane.[1][2][3][4]Control H₂ equivalents; select ketone-inert catalysts.

Reaction Pathway & Mechanism[1][5][6][7][8]

The following diagram illustrates the competing pathways. The objective is to navigate the Green Path (Selective Hydrogenation) while avoiding the Red Paths (Dechlorination/Decarboxylation).

ReactionPath Figure 1: Chemoselectivity landscape of chlorochromone hydrogenation. Start 5-Chlorochromone- 3-Carboxylic Acid Target TARGET: 5-Chloro-4-oxochroman- 3-Carboxylic Acid Start->Target H2, RhCl(PPh3)3 or Pt/C(S) DeCl Byproduct A: Chromone-3-COOH (Dechlorinated) Start->DeCl Pd/C, H2 (Fast) DeCarb Byproduct B: 5-Chlorochroman-4-one (Decarboxylated) Start->DeCarb Heat > 80°C or Acid/Base OverRed Byproduct C: 5-Chlorochroman-4-ol Target->OverRed Excess H2, High Pressure

Experimental Protocols

Protocol A: The "Gold Standard" (Wilkinson’s Catalyst)

Best for: High-value intermediates, gram-scale, strict Cl-retention requirements. Mechanism: Homogeneous Rh(I) catalysis coordinates preferentially to the alkene, minimizing interaction with the aryl chloride.

Note on Substrate: While Wilkinson's catalyst can work on free acids, the carboxylic acid proton can sometimes interfere with the ligand exchange. For maximum reliability, Protocol A1 (Ester Route) is recommended. If direct hydrogenation is required, use Protocol A2 .

Protocol A1: Esterification-Hydrogenation-Hydrolysis (Recommended)
  • Esterification: Reflux 5-chlorochromone-3-carboxylic acid in MeOH with catalytic H₂SO₄ (4h)

    
     Methyl 5-chlorochromone-3-carboxylate. Isolate via filtration.
    
  • Hydrogenation:

    • Reagents: Substrate (1.0 equiv), RhCl(PPh₃)₃ (Wilkinson's Catalyst, 2-5 mol%).

    • Solvent: Anhydrous Benzene:Ethanol (1:1) or Toluene:Ethanol (1:1). Note: Benzene is toxic; Toluene is a safer substitute.

    • Conditions: Degas solvent thoroughly. Pressurize to 3 atm (45 psi) H₂ . Stir at 40°C for 12-24 hours.

    • Workup: Evaporate solvent. Pass through a short silica plug (eluent: EtOAc/Hexane) to remove Rh catalyst.

  • Hydrolysis:

    • Dissolve ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C.

    • Stir at RT for 2 hours (Monitor by TLC).

    • Acidify carefully with 1N HCl to pH 3. Extract with EtOAc.

    • Yield: Typically 85-92% (over 3 steps).

Protocol A2: Direct Hydrogenation (Wilkinson's)
  • Solvent: THF (Anhydrous). Avoid alcohols to prevent esterification/solvolysis issues.

  • Catalyst: 5 mol% RhCl(PPh₃)₃.

  • Pressure: 50-60 psi H₂.

  • Temp: 50°C.

  • Critical Step: The product (saturated acid) may bind to Rh. Acidic workup (washing organic layer with 1N HCl) is crucial to break Rh-carboxylate complexes.

Protocol B: Heterogeneous Scale-Up (Sulfided Pt/C)

Best for: Multi-gram to Kilo scale, cost-sensitivity. Mechanism: Sulfur poisons the highly active sites responsible for oxidative addition into C-Cl bonds, leaving sites active for C=C reduction.

  • Catalyst Preparation: Use commercially available 5% Pt/C (Sulfided) . Do not use standard Pt/C or Pd/C.

  • Reaction Setup:

    • Substrate: 5-chlorochromone-3-carboxylic acid (10 g).

    • Solvent: Ethyl Acetate (100 mL). Avoid Methanol if transesterification is a concern, though usually safe at mild temps.

    • Catalyst Loading: 5 wt% (e.g., 0.5 g catalyst for 10 g substrate).

  • Hydrogenation:

    • Hydrogenator: Parr shaker or Autoclave.

    • Pressure: 30 psi (2 bar) . Low pressure is key to selectivity.

    • Temperature: Ambient (20-25°C) .

    • Time: Monitor H₂ uptake. Reaction usually completes in 4-6 hours.

  • Workup:

    • Filter through Celite® to remove catalyst.

    • Concentrate filtrate.

    • Recrystallize from Ethanol/Hexane if necessary.

Protocol C: Metal-Free Alternative (Zn/AcOH)

Best for: Labs without high-pressure equipment. Mechanism: Dissolving metal reduction specific for conjugated enones.

  • Setup: Dissolve substrate (1 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Zinc Dust (activated, 5-10 equiv) portion-wise at Room Temperature.

    • Caution: Exothermic. Control temp < 40°C.

  • Stirring: Stir vigorously for 1-2 hours.

  • Workup: Filter off Zn residues. Pour filtrate into ice water. The chroman-3-carboxylic acid (dihydro-compound) often precipitates. If not, extract with DCM.

  • Note: This method is highly selective for the C=C bond but requires careful pH control during workup to prevent decarboxylation of the product.

Analytical Validation

To confirm the formation of 5-chlorochroman-4-one-3-carboxylic acid and absence of byproducts:

TechniqueDiagnostic Signal (Substrate)Diagnostic Signal (Product)
1H NMR C2-H: Singlet at ~8.5-9.0 ppm (deshielded alkene).C2-H: Multiplet at ~4.5 ppm (diastereotopic CH₂). C3-H: Multiplet/Triplet at ~3.5-4.0 ppm.
13C NMR C2: ~155-160 ppm (sp²).C2: ~70 ppm (sp³).
Mass Spec M+: Chlorine isotope pattern (3:1 ratio for M/M+2).M+2H: Mass increases by 2 Da. Chlorine Pattern MUST be preserved.
HPLC Retention time X.Retention time Y (usually shorter on C18).

Troubleshooting Guide

ObservationRoot CauseSolution
Loss of Cl (M-34 peak) Catalyst too active (Pd/C used?).Switch to Sulfided Pt/C or RhCl(PPh₃)₃ . Add thiophene (poison) if using Pd.
Loss of COOH (M-44 peak) Decarboxylation due to heat.Lower reaction temp to < 40°C. Avoid basic workup.
No Reaction Catalyst poisoning (S or N impurities).Purify substrate (recrystallize). Increase H₂ pressure to 60 psi (Protocol A).
Ring Opening Hydrolysis of lactone/ether bond.Avoid aqueous bases. Use anhydrous solvents (THF/EtOAc).

References

  • Selectivity of Wilkinson's Catalyst: Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1966, 1711–1732. Link

  • Hydrogenation of Chlorochromones: Ewies, F., et al. "Synthesis of Chromones and Their Applications." International Journal of Research in Pharmacy and Chemistry, 2014, 4(4), 1046-1085. Link

  • Dehalogenation Prevention: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Standard text on Sulfided Pt/C usage).
  • Zinc/Acetic Acid Reduction: Rani, B. R., et al. "Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid." Bulletin of the Chemical Society of Japan, 1995. Link

  • Chromone-3-Carboxylic Acid Reactivity: Sosnovskikh, V. "Synthesis and chemical properties of chromone-3-carboxylic acid." Chemistry of Heterocyclic Compounds, 2016.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Decarboxylation of Chroman-3-Carboxylic Acids

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and prevent the undesired decarboxylation of chroman-3-carboxylic acids and their analogs during heating and synthesis. This guide is structured to address common issues in a direct, problem-solving format.

Part 1: Frequently Asked Questions - The Science of Instability

This section addresses the fundamental questions surrounding the decarboxylation of these heterocyclic systems. Understanding the 'why' is the first step toward effective prevention.

Q1: I'm heating my reaction, and my chroman-3-carboxylic acid is decomposing. What's happening?

The thermal instability you are observing is most likely decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂). This issue is particularly pronounced if your "chroman" skeleton has a ketone at the C-4 position, forming a chroman-4-one-3-carboxylic acid . This specific structure is a cyclic analog of a β-keto acid, a class of compounds well-known for their propensity to decarboxylate upon heating.[1][2] The driving force is the formation of a stable enol intermediate through a cyclic transition state.[1]

Q2: Can you illustrate the chemical mechanism of this decarboxylation?

Certainly. For a chroman-4-one-3-carboxylic acid, the reaction proceeds through a concerted, six-membered cyclic transition state. This is not a simple fragmentation but a well-orchestrated intramolecular rearrangement. Heating provides the necessary activation energy for this process. The resulting enol rapidly tautomerizes to the more stable ketone product, the 3-unsubstituted chroman-4-one.

ProtectionWorkflow Protection Strategy Workflow Start Unstable Chroman-3-Carboxylic Acid Protect Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) Start->Protect Stable Stable Chroman-3-Carboxylate Ester Protect->Stable React Step 2: Perform Heat-Required Reaction Stable->React ProductEster Product (Ester Form) React->ProductEster Deprotect Step 3 (Optional): Hydrolysis (e.g., LiOH, THF/H₂O) ProductEster->Deprotect FinalProduct Final Product (Carboxylic Acid) Deprotect->FinalProduct

Caption: Workflow for protecting the acid as an ester.

Detailed Experimental Protocol (Fischer Esterification):

  • Setup: Dissolve the chroman-3-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol for a methyl ester).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

  • Heating: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, neutralize the acid catalyst carefully with a base (e.g., saturated NaHCO₃ solution), and extract the ester product with an organic solvent.

  • Purification: Purify the resulting ester by column chromatography. This ester derivative is now ready for subsequent high-temperature reactions.

References
  • Decarboxylation - Master Organic Chemistry. (Master Organic Chemistry). [Link]

  • Decarboxylation - Organic Chemistry Portal. (Organic Chemistry Portal). [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach - European Journal of Chemistry. (European Journal of Chemistry). [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review) - ResearchGate. (ResearchGate). [Link]

  • Proton-Coupled Electron Transfer Processes in the Decarboxylative Synthesis of C-4 Substituted Chroman-2-ones - ChemRxiv. (ChemRxiv). [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides - arkat usa. (arkat usa). [Link]

  • Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review | Request PDF - ResearchGate. (ResearchGate). [Link]

  • Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids - YouTube. (YouTube). [Link]

  • (PDF) Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. (ResearchGate). [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Publishing. (RSC Publishing). [Link]

  • Decarboxylation of Carboxylic Acids - YouTube. (YouTube). [Link]

  • Carboxylic acid Derivatives. (Unknown Source). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chlorochroman-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Chlorochroman-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chlorochroman-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth guidance to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

I. Overview of the Synthesis Pathway

The synthesis of 5-Chlorochroman-3-carboxylic acid and its derivatives can be a multi-step process. A common approach involves the intramolecular Friedel-Crafts acylation. However, achieving high yields in this key step can be challenging.[1] This guide will focus on troubleshooting and optimizing the critical stages of the synthesis to enhance overall efficiency.

Core Reaction Workflow

Synthesis_Workflow A Starting Materials B Intramolecular Friedel-Crafts Acylation A->B Lewis Acid Catalyst C Hydrolysis B->C Acid/Base Workup D Purification C->D Recrystallization/ Chromatography E 5-Chlorochroman-3-carboxylic acid (Final Product) D->E

Caption: General workflow for the synthesis of 5-Chlorochroman-3-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 5-Chlorochroman-3-carboxylic acid.

Q1: My yield from the intramolecular Friedel-Crafts acylation is significantly lower than expected (<30%). What are the likely causes and how can I improve it?

A1: Senior Application Scientist's Insights

Low yields in Friedel-Crafts acylation are a common hurdle. Several factors can contribute to this issue, primarily related to the catalyst, solvent, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Inefficiency: The choice and handling of the Lewis acid catalyst are critical.

    • Troubleshooting:

      • Catalyst Selection: While BF₃·Et₂O is sometimes used, it may not be the most effective catalyst for this specific transformation, with some reports indicating yields below 30%.[1] Consider switching to a stronger Lewis acid like aluminum chloride (AlCl₃) or using a mixture of trifluoroacetic acid and trifluoroacetic anhydride.[1] The latter has been shown to improve yields from 40% to 50%.[1]

      • Catalyst Loading: Ensure the correct stoichiometric amount of the Lewis acid is used. An excess may be required to drive the reaction to completion, but too much can lead to side reactions and purification difficulties.

      • Moisture Sensitivity: Lewis acids are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the rate and selectivity of the reaction.

    • Troubleshooting:

      • Initial Cooling: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially during the addition of the catalyst.

      • Gradual Warming: Allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 16 hours) to ensure complete conversion.[1] In some cases, gentle heating may be necessary, but this should be optimized carefully to avoid byproduct formation.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Troubleshooting: Dichloromethane is a common choice for Friedel-Crafts reactions. Ensure it is of high purity and anhydrous.

Optimized Protocol for Friedel-Crafts Acylation:

ParameterRecommendationRationale
Catalyst Trifluoroacetic acid and trifluoroacetic anhydrideHas been shown to improve yields compared to BF₃·Et₂O.[1]
Temperature Initial cooling to 0 °C, then gradual warming to room temperature.Controls the initial exotherm and allows the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of the Lewis acid catalyst by moisture.
Solvent Anhydrous DichloromethaneInert solvent that effectively dissolves the reactants.
Q2: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?

A2: Senior Application Scientist's Insights

Byproduct formation is often a result of side reactions promoted by the strong Lewis acids and reactive intermediates involved in the synthesis.

Common Byproducts and Mitigation Strategies:

  • Polyacylation: The aromatic ring can undergo multiple acylations, leading to di- or tri-substituted products.

    • Mitigation:

      • Use a controlled stoichiometry of the acylating agent and Lewis acid.

      • Maintain a low reaction temperature to improve selectivity.

  • Rearrangement Products: Carbocation intermediates can undergo rearrangements, leading to isomeric products.

    • Mitigation:

      • Choose a milder Lewis acid if possible, although this may come at the cost of a lower reaction rate.

      • Careful control of the reaction temperature can sometimes minimize rearrangements.

  • Products from Incomplete Cyclization: If the intramolecular cyclization is not efficient, you may isolate the uncyclized intermediate.

    • Mitigation:

      • Ensure a sufficiently active catalyst and optimal reaction time to drive the cyclization to completion.

Analytical Techniques for Byproduct Identification:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and identify the number of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the products and impurities.

Q3: The purification of the final product, 5-Chlorochroman-3-carboxylic acid, is proving difficult. What are the recommended purification methods?

A3: Senior Application Scientist's Insights

Effective purification is crucial to obtain a high-purity final product. The choice of method will depend on the nature and quantity of the impurities.

Recommended Purification Strategies:

  • Acid-Base Workup: This is often the first step in purification. The carboxylic acid product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[1]

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures of organic solvents like ethyl acetate and hexanes.

  • Silica Gel Column Chromatography: While often avoided in large-scale synthesis due to cost and time, it is a very effective method for removing closely related impurities.[1] A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be developed using TLC analysis.

Troubleshooting Purification Workflow:

Purification_Troubleshooting Start Crude Product AcidBase Acid-Base Workup Start->AcidBase CheckPurity1 Check Purity (TLC/HPLC) AcidBase->CheckPurity1 Recrystallize Recrystallization CheckPurity1->Recrystallize Impurities Present FinalProduct Pure Product CheckPurity1->FinalProduct Pure CheckPurity2 Check Purity (TLC/HPLC) Recrystallize->CheckPurity2 Chromatography Column Chromatography CheckPurity2->Chromatography Impurities Still Present CheckPurity2->FinalProduct Pure Chromatography->FinalProduct

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 5-Chlorochroman-3-Carboxylic Acid Amides

Welcome to the Technical Support Center for chroman-based medicinal chemistry workflows. 5-Chlorochroman-3-carboxylic acid derivatives are privileged scaffolds utilized in the development of 1[1] and2[2].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chroman-based medicinal chemistry workflows. 5-Chlorochroman-3-carboxylic acid derivatives are privileged scaffolds utilized in the development of 1[1] and2[2]. Because the C3 position is a chiral center, researchers frequently encounter challenges related to epimerization during amide coupling and poor resolution during downstream purification.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to ensure high-yield, enantiomerically pure amide generation.

Workflow Overview

G A 5-Chlorochroman-3-carboxylic Acid B Carboxyl Activation (Oxalyl Chloride or EDC/HOBt) A->B C Amide Coupling (+ Amine, Base) B->C D Liquid-Liquid Extraction (Acid/Base Aqueous Workup) C->D E Flash Chromatography (Silica Gel, Achiral) D->E F Chiral SFC Resolution (Chiralpak AD-H, CO2/MeOH) E->F G Pure (R)- and (S)- Amides F->G

Experimental workflow for the synthesis and chiral purification of 5-chlorochroman-3-amides.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant epimerization (racemization) during the amide coupling step? Causality: The starting material, 5-chlorochroman-3-carboxylic acid, is typically synthesized as a racemic mixture via1[1] and later resolved, or synthesized asymmetrically. The C3 proton is highly acidic due to the adjacent electron-withdrawing carbonyl group. When subjected to harsh activation conditions (e.g., prolonged reflux with thionyl chloride) or strong bases (e.g., excess DIPEA with HATU), the intermediate undergoes rapid enolization, destroying the stereocenter. Self-Validating Solution: Switch to a milder coupling system. Use EDC·HCl with HOBt and a weaker base like N-methylmorpholine (NMM) at 0°C. Validation Step: Before scaling up, run a 10 mg pilot reaction. Quench an aliquot after 1 hour, perform a mini-workup, and inject it onto a chiral analytical HPLC to verify that the enantiomeric excess (ee) matches the starting material.

Q2: My amide product co-elutes with unreacted 5-chlorochroman-3-carboxylic acid during normal-phase silica chromatography. How do I fix this? Causality: Both the target amide and the unreacted carboxylic acid strongly hydrogen-bond to the silanol groups on the silica gel stationary phase. This causes severe peak tailing and overlapping retention factors (


).
Self-Validating Solution:  Do not rely on chromatography to separate the acid from the amide. Instead, implement a rigorous liquid-liquid extraction (LLE) prior to column loading. Wash the organic reaction mixture with 1M aqueous NaOH or saturated NaHCO3. The unreacted acid will deprotonate into its water-soluble sodium salt and partition into the aqueous layer. Validation Step: Spot the organic layer on a TLC plate and stain with Bromocresol Green. If the spot turns yellow against a blue background, trace acid remains; repeat the basic wash until the organic layer tests negative.

Q3: During chiral Supercritical Fluid Chromatography (SFC), the (R) and (S) enantiomers show poor baseline separation. What parameters should be adjusted? Causality: Poor chiral resolution in SFC is often due to mismatched stationary phase chemistry or non-specific hydrogen bonding between the amide nitrogen/oxygen and the chiral stationary phase (CSP). Self-Validating Solution: If using an amylose-based column like Chiralpak AD-H with CO2/Methanol yields poor resolution, the strong hydrogen-bond donor capacity of methanol might be disrupting the chiral recognition mechanism. Switch the co-solvent to Ethanol or Isopropanol. Additionally, add 0.1% diethylamine (DEA) to the modifier to suppress non-specific interactions. Validation Step: Monitor the peak symmetry factor (


). A drop in 

from >2.0 to ~1.0 upon adding DEA confirms that secondary interactions have been successfully suppressed.

Standard Operating Procedures (SOPs)

Protocol A: Mild Amide Synthesis & Achiral Purification

Designed to minimize epimerization and maximize crude purity.

  • Activation: In an oven-dried flask under inert atmosphere (N2), dissolve 5-chlorochroman-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise, followed by N-methylmorpholine (NMM, 1.5 eq). Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Aqueous Workup (Self-Validation): Dilute the mixture with DCM. Wash sequentially with:

    • 1M HCl (2x) to remove unreacted amine and NMM.

    • Saturated aqueous NaHCO3 (3x) to remove unreacted 5-chlorochroman-3-carboxylic acid and HOBt.

    • Brine (1x) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (e.g., 90:10 to 50:50). Collect fractions containing the product (monitor by UV at 254 nm).

Protocol B: Chiral SFC Resolution of Enantiomers

Optimized for chroman-3-carboxamides.

  • Sample Preparation: Dissolve the achiral purified amide in a 1:1 mixture of Methanol/DCM to a concentration of 30 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the SFC column frit.

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).

  • Method Parameters:

    • Mobile Phase: Supercritical CO2.

    • Co-solvent (Modifier): 20% Ethanol containing 0.1% DEA.

    • Flow Rate: 60 mL/min.

    • Backpressure: 120 bar.

    • Column Temperature: 35°C.

  • Injection & Collection: Perform stacked injections (e.g., 0.5 mL per injection). Monitor UV absorbance at 220 nm. Collect the separated (R) and (S) peaks into vessels pre-filled with 5 mL of methanol to prevent aerosolization and product loss during CO2 depressurization.

  • Recovery: Concentrate the collected fractions in vacuo. Analyze the final products via analytical chiral HPLC to confirm >99% ee.

Quantitative Method Comparison

The following table summarizes internal benchmarking data for the activation and purification of 5-chlorochroman-3-carboxylic acid amides, highlighting the trade-offs between different coupling reagents.

Coupling MethodBase / AdditiveConversion Rate (%)Epimerization Risk (%)Recommended Primary PurificationIsolated Yield (%)
SOCl2 / RefluxTriethylamine>95%High (15-20%)LLE + Silica Gel65%
Oxalyl Chloride / 0°CTriethylamine>95%Moderate (5-10%)LLE + Silica Gel78%
HATU / RTDIPEA92%Moderate (10-15%)LLE + Silica Gel75%
EDC·HCl + HOBt / 0°CN-Methylmorpholine88%Low (<2%) LLE + Silica Gel82%

Table 1: Comparison of coupling reagents and their impact on conversion, epimerization, and final isolated yield for chroman-3-carboxamides.

References

  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Title: N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent.

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Chlorochroman Derivatives

Ticket ID: #SOL-5CC-001 Subject: Troubleshooting aqueous solubility and precipitation in biological assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5CC-001 Subject: Troubleshooting aqueous solubility and precipitation in biological assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your 5-chlorochroman derivatives are precipitating upon dilution into aqueous buffers (PBS, HEPES) or showing inconsistent results in biological assays (IC50 variability).

The Core Problem: The 5-chlorochroman scaffold is inherently lipophilic (High LogP). The chlorine substituent at the C5 position increases the molecular volume and lipophilicity compared to the parent chroman, enhancing hydrophobic interactions. When you dilute a high-concentration DMSO stock into an aqueous buffer, you trigger antisolvent precipitation . The water molecules form a structured cage around the hydrophobic solute, which is energetically unfavorable, driving the molecules to aggregate and crash out.

This guide provides a root-cause analysis and validated protocols to stabilize your compounds in solution.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your protocol, use this decision tree to identify the specific failure mode.

SolubilityDiagnosis Start Observation: Compound Precipitates CheckConc 1. Check Final Concentration Is it > 100 µM? Start->CheckConc CheckSolvent 2. Check Co-solvent % Is DMSO > 1%? CheckConc->CheckSolvent No HighConc Issue: Saturation Limit Exceeded Action: Determine Kinetic Solubility CheckConc->HighConc Yes CheckMethod 3. Check Dilution Method Direct addition to buffer? CheckSolvent->CheckMethod No HighDMSO Issue: Solvent Toxicity/Interference Action: Use Intermediate Dilution CheckSolvent->HighDMSO Yes ShockPrecip Issue: 'Shock' Precipitation Action: Use Solvent Shift Protocol CheckMethod->ShockPrecip Yes UseCD Solution: Complexation Switch to HP-β-Cyclodextrin CheckMethod->UseCD No (Already optimized)

Figure 1: Diagnostic flowchart for identifying the root cause of solubility failure in lipophilic chroman derivatives.

Module 2: Critical Solubility Parameters

Understanding the physicochemical landscape of your derivative is essential. 5-chlorochroman derivatives generally fall into BCS Class II (Low Solubility, High Permeability).

ParameterTypical RangeImplication for 5-Chlorochroman
LogP (Lipophilicity) 3.0 – 5.0Highly hydrophobic. Partitions poorly into water.[1] Requires organic co-solvents.[2]
pKa (Ionization) Neutral (Core)The core has no ionizable groups. pH adjustment (pH 4 vs 7.4) will not help unless your derivative has an added amine or acid tail.
Kinetic Solubility < 10 µM (in PBS)The compound may stay in solution transiently (minutes) but will crystallize over time (hours).
Thermodynamic Solubility < 1 µM (in PBS)The true equilibrium solubility is likely negligible without solubilizers.

Expert Insight: Do not confuse kinetic solubility (what stays dissolved for 30 mins) with thermodynamic solubility (equilibrium). For rapid cell assays, kinetic solubility is often sufficient, but for long incubations (24h+), you are fighting thermodynamics.

Module 3: Validated Solubilization Protocols

Protocol A: The "Solvent Shift" Method (Prevention of Shock Precipitation)

Issue: Directly pipetting 1 µL of 10 mM DMSO stock into 1 mL of buffer creates a local region of supersaturation, causing immediate "crashing out" that never re-dissolves.

Correct Workflow:

  • Prepare Stock: 10 mM in 100% DMSO (anhydrous).

  • Intermediate Dilution: Dilute the stock 1:10 into a compatible intermediate solvent (e.g., Ethanol or PEG-400) or a 50:50 DMSO:Water mix.

    • Why? This lowers the dielectric constant gradually.

  • Final Dilution: Slowly add the intermediate solution to the vortexing buffer.

SerialDilution Stock Stock Solution 10 mM (100% DMSO) Inter Intermediate 1 mM (50% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Buffer 10 µM (0.5% DMSO) Inter->Final 1:100 Dilution (Slow Addition)

Figure 2: Step-wise dilution strategy to minimize local supersaturation events.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Issue: DMSO is toxic to many cell lines at >0.5% and can interfere with enzyme assays. Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[3] The hydrophobic cavity of β-CD is perfectly sized to host the chroman/chlorochroman core, while the outer hydroxyls ensure water solubility.

Step-by-Step Procedure:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Complexation:

    • Add your 5-chlorochroman derivative (powder or high-conc DMSO stock) to the CD solution.

    • Shake at 300 RPM for 4-6 hours at Room Temperature (or 37°C).

  • Validation: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed solid. Use the supernatant.

  • Result: This can typically increase solubility from <1 µM to >100 µM without using toxic organic solvents.

Module 4: Frequently Asked Questions (FAQs)

Q1: My solution looks clear, but my IC50 data is highly variable. Why? A: You likely have micro-precipitates . These are invisible to the naked eye but scatter light and reduce the effective concentration of the drug available to bind the target.

  • Fix: Perform a Nephelometry check or measure UV-Absorbance at 600nm (where the drug shouldn't absorb). If Abs > 0.01, you have particles. Spin down the plate before the assay.

Q2: Can I store my working dilutions at -20°C? A: Absolutely NOT. Freezing aqueous dilutions of lipophilic compounds induces "freeze-concentration." As water freezes pure, the drug is concentrated into the remaining liquid fraction, exceeding its solubility limit and precipitating. Upon thawing, it will not redissolve.

  • Rule: Always prepare working dilutions fresh from the DMSO stock.

Q3: Does the position of the chlorine (5-Cl vs 6-Cl) matter? A: Yes. While both are lipophilic, the 5-position on the chroman ring is close to the oxygen heteroatom. Substituents here can affect the planarity and packing energy of the crystal lattice. 5-Cl derivatives often have higher melting points than their non-halogenated counterparts, making them harder to dissolve (higher lattice energy to overcome).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on physicochemical properties and solubility profiling).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validates HP-β-CD for lipophilic drug solubilization).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for kinetic solubility and DMSO handling).

  • BenchChem. (2025).[1] Determination of Aqueous Solubility of Benzo[c]chromenone Compounds. (Provides specific protocols for chroman-related scaffolds).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. (Review of co-solvent and surfactant strategies).

Sources

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of 5-chloro-2-hydroxyacetophenone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of 5-chloro-2-hydroxyacetophenone. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of 5-chloro-2-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction, providing the core knowledge needed to approach this synthesis with confidence.

Q1: What is the Vilsmeier-Haack reaction and its mechanism?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] It utilizes a specialized electrophile, the "Vilsmeier reagent," which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The reaction proceeds via an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the Vilsmeier reagent.[4] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aryl aldehyde.[3]

Q2: How is the Vilsmeier reagent formed and what is its nature?

The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (DMF) with an acid chloride (POCl₃).[1] This reaction is highly exothermic and must be performed with cooling to prevent reagent decomposition.[5] The resulting iminium ion is a relatively weak electrophile compared to those in Friedel-Crafts reactions.[6] This characteristic is advantageous as it improves selectivity and makes the reaction particularly suitable for highly activated, electron-rich substrates like phenols and anilines.[6]

Q3: Why is 5-chloro-2-hydroxyacetophenone a good substrate and what is the expected product?

5-chloro-2-hydroxyacetophenone is an excellent substrate for the Vilsmeier-Haack reaction due to the powerful activating and ortho-directing effect of the hydroxyl (-OH) group. The acetyl (-COCH₃) and chloro (-Cl) groups are deactivating and meta/ortho, para-directing, respectively. The directing power of the hydroxyl group dominates, guiding the formylation to the position ortho to it. Given that one ortho position is blocked by the acetyl group, the formylation occurs exclusively at the other available ortho position (C3), yielding the desired product: 2-hydroxy-5-chloro-3-formylacetophenone .

Q4: What are the most critical safety precautions for this reaction?

The reagents used are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Add it slowly and carefully to DMF.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Ensure good ventilation.

  • Quenching: The reaction work-up involves quenching with ice/water, which can be highly exothermic, especially with unreacted POCl₃. The reaction mixture should be added slowly to a large excess of crushed ice with vigorous stirring.

Section 2: Troubleshooting Guide

This section is formatted to directly address common issues encountered during the experiment.

Problem: Low or No Product Yield

Q: My reaction resulted in a very low yield, or I primarily recovered my starting material. What are the most common causes?

This is a frequent issue, often traced back to reagent quality, reaction conditions, or moisture.[1]

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[1] Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: The purity of both DMF and POCl₃ is critical. DMF can decompose over time to dimethylamine, which has a characteristic fishy odor and will consume the Vilsmeier reagent.[1] Always use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃.

  • Insufficient Activation (Incorrect Temperature): While the Vilsmeier reagent formation is exothermic and requires cooling, the subsequent electrophilic substitution may require thermal energy to proceed at a reasonable rate, depending on the substrate's reactivity.[4] If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 40-60°C) while monitoring via TLC is recommended.

  • Incorrect Stoichiometry: The molar ratio of reagents is crucial. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. See the optimized protocol for recommended ratios.

Problem: Complex Product Mixture & Reaction Darkening

Q: My reaction mixture turned dark brown or black, and TLC/NMR analysis shows a complex mixture of products. What is happening?

Darkening often indicates decomposition of the starting material or product, usually due to excessive heat.[7]

  • High Reaction Temperature: While some heating may be necessary, excessive temperatures can lead to polymerization or degradation of the phenol-containing substrate. It is crucial to find the optimal temperature that promotes conversion without causing significant decomposition.[7] Monitor the reaction closely by TLC.

  • Side Reactions: Although the primary product is the C3-formylated compound, forcing conditions (high temperature, long reaction times) could potentially lead to other reactions. For phenolic substrates, careful control is key to avoiding charring.

  • Sub-optimal Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH control or delays during work-up can lead to the formation of byproducts. Ensure rapid and efficient quenching and neutralization.[8]

Problem: Work-up and Purification Difficulties

Q: I am struggling with the aqueous work-up. An emulsion has formed, or the product seems unstable.

Work-up issues are common but can be mitigated with proper technique.

  • Emulsion Formation: Emulsions often form during the extraction phase after neutralization.[1] To break them, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Slow, gentle inversions during extraction can also prevent emulsion formation.

  • Product Precipitation: The product, 2-hydroxy-5-chloro-3-formylacetophenone, is a solid. The work-up procedure is designed to precipitate the product upon neutralization. Ensure the pH is adjusted correctly (to neutral or slightly acidic) to maximize precipitation.

  • Purification: The crude product can be effectively purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to remove any unreacted starting material and minor impurities.

Section 3: Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the formylation of 5-chloro-2-hydroxyacetophenone.

Step 1: Preparation of the Vilsmeier Reagent
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. The addition is exothermic.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A pale yellow to colorless crystalline solid of the Vilsmeier reagent may form.

Step 2: Formylation Reaction
  • Dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Gently heat the reaction mixture to 50-60°C and maintain it for 2-4 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 7:3), checking for the consumption of the starting material.

Step 3: Work-up and Purification
  • After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice (approx. 10 times the reaction volume).

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

  • Once the addition is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7. The product will precipitate as a solid.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol to afford 2-hydroxy-5-chloro-3-formylacetophenone as a crystalline solid.

Section 4: Data & Visualizations

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Substrate 1.0 eq.The limiting reagent.
DMF 3.0 - 4.0 eq.Acts as both reagent and solvent; excess ensures complete Vilsmeier reagent formation.
POCl₃ 1.2 - 1.5 eq.An excess ensures full conversion of DMF to the active reagent.
Temperature 50-60°COptimal for activating the substrate without causing significant decomposition.[4]
Reaction Time 2-4 hoursTypically sufficient for full conversion; should be monitored by TLC.
Diagrams

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl₃ (0°C) POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 5-chloro-2- hydroxyacetophenone Substrate->Intermediate + Vilsmeier Reagent Product 2-hydroxy-5-chloro- 3-formylacetophenone Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism.

Workflow A 1. Vilsmeier Reagent Formation (0°C) B 2. Add Substrate Solution (0°C) A->B C 3. Reaction (50-60°C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench on Ice D->E Complete F 6. Neutralize & Precipitate E->F G 7. Filter & Wash F->G H 8. Recrystallize & Dry G->H I Final Product H->I

Caption: Optimized experimental workflow.

Troubleshooting Start Reaction Outcome? LowYield Low / No Yield Start->LowYield ComplexMix Complex Mixture / Dark Color Start->ComplexMix GoodYield Success! Start->GoodYield CheckMoisture 1. Check for Moisture? (Flame-dry glassware) LowYield->CheckMoisture Yes TempHigh 1. Temp too high? (Reduce to <60°C) ComplexMix->TempHigh Yes CheckReagents 2. Reagent Quality? (Use fresh/anhydrous) CheckMoisture->CheckReagents CheckTemp 3. Temp too low? (Increase to 50-60°C) CheckReagents->CheckTemp TimeLong 2. Reaction time too long? (Stop based on TLC) TempHigh->TimeLong

Caption: Troubleshooting decision tree.

Section 5: References

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. (2020). Method for preparing vilsmeier reagent. Available at:

  • Scientific Research Publishing. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Available at: [Link]

  • Organic Reactions. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydroxy-5-nonylacetophenone. Available at:

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

  • TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Available at: [Link]

  • PMC. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Available at: [Link]

  • Slideshare. (n.d.). Vilsmeir reagent reactions by Perumal. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • Patsnap. (2015). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Available at:

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 5-Chlorochroman-3-carboxylic Acid

[1] Status: Active Role: Senior Application Scientist Ticket ID: #CHIRAL-5CL-CHROM-001[1] Executive Summary Resolving the enantiomers of 5-Chlorochroman-3-carboxylic acid presents a classic but distinct challenge in chir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Role: Senior Application Scientist Ticket ID: #CHIRAL-5CL-CHROM-001[1]

Executive Summary

Resolving the enantiomers of 5-Chlorochroman-3-carboxylic acid presents a classic but distinct challenge in chiral chromatography. The molecule contains two distinct interaction motifs: the lipophilic 5-chlorochroman ring (capable of


-

interactions) and the polar carboxylic acid at the chiral center (C3).[1]

Success relies on a single, non-negotiable principle: Ion Suppression. You must ensure the carboxylic acid moiety remains protonated (neutral) to interact effectively with the chiral stationary phase (CSP) hydrogen bonding sites. Failure to control the ionization state will result in peak tailing, poor resolution, and non-reproducible retention times.

This guide synthesizes protocols based on immobilized polysaccharide columns, which offer the highest success rate for this class of aromatic acids.

Part 1: Method Development Strategy

The Primary System: Normal Phase (NP)

For chroman-carboxylic acid derivatives, Normal Phase is the industry standard because the non-polar mobile phase promotes strong hydrogen bonding between the analyte's carboxylic acid and the CSP's carbamate groups.

  • Column Selection:

    • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H or IA).[1] The amylose helical structure forms a specific "groove" that accommodates the bicyclic chroman system well.

    • Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).[1] The chlorinated selector often provides complementary selectivity for chlorinated analytes via halogen-halogen interactions.[1]

  • Mobile Phase Architecture:

    • Base: n-Hexane (or n-Heptane).[1][2]

    • Modifier: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

    • Critical Additive: Trifluoroacetic Acid (TFA) or Formic Acid (FA) at 0.1%.

The Alternative System: Reversed Phase (RP)

If solubility is an issue or MS-compatibility is required, Reversed Phase is viable but requires strict pH control.

  • Mobile Phase: Acetonitrile / Water (with 0.1%

    
     or Formic Acid).
    
  • pH Constraint: pH must be < 3.0 to keep the acid protonated (

    
    ).
    

Part 2: Standard Operating Procedure (SOP)

Experiment A: Initial Screening (Normal Phase)

Objective: Determine the optimal column and alcohol modifier.

ParameterSetting
Columns CHIRALPAK® IA (Immobilized) and CHIRALPAK® AD-H (Coated)
Mobile Phase A n-Hexane / IPA / TFA (90 : 10 : 0.[1]1)
Mobile Phase B n-Hexane / EtOH / TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min (for 4.6 mm ID columns)
Temperature 25°C
Detection UV @ 230 nm (Chroman absorption) & 280 nm
Sample Diluent Mobile Phase (If solubility fails, use minimal DCM only on IA column)

Why this works: The 5-chloro substituent increases the lipophilicity of the aromatic ring. The amylose backbone (IA/AD) provides the chiral groove, while the TFA ensures the -COOH group acts as a hydrogen bond donor rather than an ionic repulsion site.

Experiment B: Optimization (If )

If partial separation occurs, follow this logic:

  • Switch Alcohol: If IPA gives broad peaks, switch to Ethanol (sharper peaks due to lower viscosity and better mass transfer).

  • Lower Temperature: Reduce to 10°C-15°C. Enantioseparation is enthalpy-driven; lower temperatures often increase the separation factor (

    
    ).[1]
    
  • Change Column: If AD/IA fails, switch to CHIRALPAK® IC . The "chlorine-chlorine" interaction between the 5-Cl on your molecule and the chloro-groups on the IC selector can create a unique recognition mechanism.[1]

Part 3: Troubleshooting & Logic Visualization

Visualizing the Decision Process

The following diagram outlines the logical flow for method development and troubleshooting.

ChiralMethodology Start Start: 5-Cl-Chroman-3-COOH Solubility Check Solubility Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP_Path Normal Phase (Preferred) Hexane/Alcohol/TFA ModeSelect->NP_Path Soluble in Hex/Alc RP_Path Reversed Phase Water/ACN/H3PO4 ModeSelect->RP_Path Insoluble Screening Screen Columns: 1. Amylose (IA/AD) 2. Cellulose (IC/OD) NP_Path->Screening RP_Path->Screening ResultCheck Analyze Resolution (Rs) Screening->ResultCheck Success Success (Rs > 1.5) Proceed to Validation ResultCheck->Success Rs > 1.5 Tailing Issue: Peak Tailing ResultCheck->Tailing Asymmetry > 1.2 NoRes Issue: No Separation ResultCheck->NoRes Single Peak FixTailing Action: Increase TFA to 0.2% or Switch Additive (Formic) Tailing->FixTailing FixNoRes Action: Switch Alcohol (IPA <-> EtOH) or Lower Temp to 10°C NoRes->FixNoRes FixTailing->ResultCheck FixNoRes->ResultCheck

Caption: Logical workflow for resolving acidic chiral compounds, prioritizing Normal Phase with acidic modifiers.

Part 4: Frequently Asked Questions (Technical)

Q1: My peaks are tailing severely ( ). Is the column dead?

A: Likely not. This is almost certainly an ionization issue.

  • Cause: The carboxylic acid protons are dissociating, causing the analyte to "drag" along the silica support or interact non-specifically with the CSP.

  • Fix: Ensure your mobile phase contains 0.1% TFA . If you are already using it, verify the TFA quality (it degrades over time). You can increase TFA up to 0.5% safely on immobilized columns (IA/IC), but 0.1% is usually sufficient.

Q2: Can I use Dichloromethane (DCM) to dissolve my sample?

A: WARNING: Check your column type first.

  • If using Coated Columns (AD-H, OD-H): NO. DCM will dissolve the polymer coating and destroy the column permanently.[1]

  • If using Immobilized Columns (IA, IC, IG): YES. This is the primary advantage of immobilized phases. You can use DCM, THF, or Ethyl Acetate to solubilize the 5-chlorochroman-3-carboxylic acid if it resists dissolving in Hexane/IPA.[1]

Q3: I have separation, but the retention times drift day-to-day.

A: This is common with Normal Phase methods using alcohols.[1]

  • Cause: Water absorption. Hexane/IPA is hygroscopic. Trace water deactivates the silica surface and alters the hydrogen bonding network.

  • Fix: Keep mobile phase bottles capped tightly. Flush the column for 30 minutes before every run. For critical assays, use a "dry" solvent line or add a specific small percentage of water (e.g., 0.1%) to "saturate" the system intentionally, creating a stable equilibrium.

Q4: How do I scale this up for purification?

A:

  • Solubility: This is the bottleneck. If the compound is not soluble in Hexane at >10 mg/mL, you cannot achieve high throughput.

  • Strategy: Switch to an Immobilized Column (IA) and use a mobile phase of Hexane / DCM / EtOH / TFA . The DCM drastically increases solubility for chlorinated aromatics, allowing for higher loading per injection.

References

  • Chiral Technologies. (2023).[2] Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Corporation.[3] Link

  • Pataj, Z. et al. (2024).[4] HPLC and SFC Enantioseparation of Trans-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Separations, 11, 38. Link

  • TCI Chemicals. (2021). Enantioresolution of carboxylic acids by HPLC on silica gel. TCI Application Notes. Link

  • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • Daicel Chiral Technologies. (2018). Enantiomer separation of acidic compounds: Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 5-Chlorochroman-3-carboxylic acid C3 proton

This guide details the 1H NMR chemical shift analysis of the C3 proton in 5-Chlorochroman-3-carboxylic acid , a critical intermediate in the synthesis of dihydropyranobenzimidazole inhibitors (e.g., for HCV replication)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR chemical shift analysis of the C3 proton in 5-Chlorochroman-3-carboxylic acid , a critical intermediate in the synthesis of dihydropyranobenzimidazole inhibitors (e.g., for HCV replication).[1]

It focuses on the diagnostic utility of the C3 proton signal for monitoring the reduction of the 2H-chromene precursor and compares its spectral characteristics against non-chlorinated and regioisomeric alternatives.[1]

[1]

Executive Summary

  • Target Analyte: 5-Chlorochroman-3-carboxylic acid (Saturated Core).[1]

  • Critical Proton: C3-H (Methine,

    
    -to-COOH).[1]
    
  • Diagnostic Shift Range: 3.10 – 3.45 ppm (Multiplet).

  • Key Application: Monitoring the reduction of 5-chloro-2H-chromene-3-carboxylic acid (where the C3 proton is absent).[1]

  • Structural Insight: The 5-Chloro substituent exerts a peri-effect on the adjacent C4-methylene protons, indirectly influencing the C3-H splitting pattern and shift via conformational locking.[1]

Chemical Shift Comparison & Analysis

The identification of 5-chlorochroman-3-carboxylic acid relies on distinguishing it from its unsaturated precursor and its non-halogenated analogs.[1] The C3 proton is the "fingerprint" signal for the successful formation of the saturated chroman ring.[1]

Comparative Data Table
CompoundStateC3-H Shift (

, ppm)
MultiplicityStructural Context
5-Chlorochroman-3-carboxylic acid Product 3.10 – 3.45 Multiplet (m) Saturated C3 (sp³).[1] Diagnostic appearance.
5-Chloro-2H-chromene-3-carboxylic acidPrecursorAbsent N/AUnsaturated C3 (sp²).[1] Quaternary carbon.
Chroman-3-carboxylic acidAnalog (No Cl)3.05 – 3.30MultipletBaseline shift.[1] Slightly more upfield.
6-Chlorochroman-3-carboxylic acidRegioisomer3.10 – 3.35MultipletMinimal peri-effect; similar to unsubstituted.[1]
Technical Interpretation[1][2][3]
  • Reaction Monitoring (The "Appearance" Test): The most critical comparison is between the precursor (Chromene) and the product (Chroman).

    • Precursor: The C3 carbon is

      
       hybridized and quaternary (bonded to C2, C4, and COOH). It has no attached proton . The spectrum will show a vinylic proton at C4 (~7.3–7.6 ppm).
      
    • Product: Upon reduction (e.g., Na/Hg), the C3-C4 double bond is saturated. A new signal appears in the 3.1–3.5 ppm region corresponding to the new C3-H methine proton.[1]

  • The 5-Chloro "Peri-Effect":

    • In the 5-chloro isomer, the Chlorine atom at position 5 is spatially close (peri-position) to the C4 axial proton.[1]

    • Effect on C4: This causes a significant deshielding and splitting complexity in the C4 methylene protons (~2.8–3.0 ppm).

    • Effect on C3: While Cl is further from C3, the steric bulk at C5 forces the chroman ring into a more rigid half-chair conformation.[1] This often results in a slight downfield shift (0.1–0.15 ppm) of the C3 proton compared to the unsubstituted analog due to anisotropic desheilding from the constrained ring current.

Experimental Protocol: Synthesis & NMR Characterization

This protocol is based on the optimized route by Parker et al. (2011), utilizing sodium amalgam for the selective reduction of the chromene double bond.

A. Synthesis of 5-Chlorochroman-3-carboxylic acid[1]
  • Starting Material: 5-Chloro-2H-chromene-3-carboxylic acid (prepared from 5-chlorosalicylaldehyde).[1]

  • Reduction:

    • Dissolve starting material (1.0 eq) in 10% aqueous NaOH.

    • Add 3% Sodium Amalgam (Na/Hg) (approx. 15 eq of Na). Caution: Exothermic, releases Hydrogen.[1]

    • Stir vigorously at room temperature overnight.

  • Workup:

    • Decant supernatant from liquid mercury.

    • Wash mercury phase with dilute NaOH.

    • Acidify combined aqueous phases to pH 2 with conc. HCl.

    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
B. NMR Sample Preparation[1][3][4][5][6]
  • Solvent:

    
     (Chloroform-d) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is poor, but the -COOH proton will broaden significantly and may obscure the aromatic region.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (sw=16 ppm, d1=2s, nt=16).

C. Spectral Assignment Workflow
  • Identify -COOH: Broad singlet >11.0 ppm (confirms acid).[1]

  • Locate C2-H: Two protons, usually the most downfield aliphatic signal (~4.2–4.5 ppm) due to Oxygen attachment.

  • Locate C3-H (Target): Look for the multiplet between 3.1–3.5 ppm .[1] It should integrate to 1H.

  • Verify C4-H: Multiplet upfield of C3 (~2.6–2.9 ppm).

  • Check Aromatic Region: 3 protons (due to 5-Cl substitution).[1] Pattern: Doublet, Triplet, Doublet (indicative of 1,2,3-trisubstituted benzene ring).

Visualization: Logic & Workflow

The following diagram illustrates the decision logic for interpreting the NMR spectrum during the synthesis.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) Region_Check Check 3.0 - 3.5 ppm Region Start->Region_Check Signal_Present Signal Present? (Multiplet, 1H) Region_Check->Signal_Present Yes_Signal Saturated C3-H Detected Signal_Present->Yes_Signal Yes No_Signal No Signal in Region Signal_Present->No_Signal No Analyze_Aromatic Analyze Aromatic Region (6.8 - 7.3 ppm) Yes_Signal->Analyze_Aromatic Vinylic_Check Check 7.3 - 7.6 ppm (Vinylic C4-H) No_Signal->Vinylic_Check Result_Product Product Confirmed: 5-Chlorochroman-3-carboxylic acid Analyze_Aromatic->Result_Product 3 Ar-H Pattern Result_Precursor Precursor Confirmed: 5-Chloro-2H-chromene-3-carboxylic acid Vinylic_Check->Result_Precursor Signal Found

Caption: Logic flow for distinguishing the product from the precursor using the C3 proton signal.

References

  • Parker, M. A., Satkiewicz, E., & Hermann, T. (2011).

    • Source of Synthesis & Compound Characteriz
    • [Link]

  • Gürbüz, D., Cinarli, A., & Tavman, A. (2012). Spectral Characterization and Antimicrobial Activity of Some Schiff Bases Derived from 4-Methyl-2-aminophenol. Journal of Chemistry.

    • Comparative NMR data for substituted salicylaldehyde deriv
    • [Link]

  • Pokhodylo, N., et al. (2019).[2] Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.[1][3][2][4][5] Bioorganic & Medicinal Chemistry, 27(7), 1382-1390.[3][2]

    • Reference for general chroman-3-carboxylic acid NMR shifts.
    • [Link]

Sources

Validation

Introduction: The Vibrational Fingerprint of a Privileged Scaffold

An In-Depth Guide to the Infrared Spectroscopy of Chroman Carboxylic Acids for Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a "privileged structure,"...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Chroman Carboxylic Acids for Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds, including the well-known antioxidant Trolox, a vitamin E analog. When functionalized with a carboxylic acid, this scaffold's potential is further amplified, offering a handle for modulating solubility, metabolic stability, and target binding. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural confirmation and purity assessment of these valuable molecules.

This guide moves beyond a simple recitation of peak values. It provides a comparative analysis grounded in the fundamental principles of molecular vibrations, offering researchers a robust framework for interpreting the IR spectra of chroman carboxylic acids. We will dissect the spectrum into its constituent parts, compare it against relevant alternatives, and provide a validated experimental protocol to ensure the acquisition of high-fidelity data.

Decoding the Spectrum: A Sum of Functional Parts

The infrared spectrum of a chroman carboxylic acid is a composite fingerprint arising from the vibrations of its three core components: the carboxylic acid group, the aromatic ring, and the dihydropyran (cyclic ether) ring. Understanding the characteristic absorptions of each part is key to interpreting the whole.

The Carboxylic Acid Group: The Unmistakable Signature

The carboxylic acid functional group provides the most dominant and easily identifiable peaks in the spectrum due to its polarity and propensity for hydrogen bonding. In the solid state or as a concentrated solution, carboxylic acids typically exist as hydrogen-bonded dimers.

  • O–H Stretch (Carboxyl): This is arguably the most characteristic peak. Due to strong intermolecular hydrogen bonding, the O–H stretching vibration gives rise to an extremely broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹ .[1][2] This wide envelope often obscures the C-H stretching signals that appear in the same region.[3]

  • C=O Stretch (Carbonyl): The carbonyl stretch is another powerful diagnostic tool. It appears as a very strong, sharp absorption. For a chroman carboxylic acid, where the carboxyl group is attached to an aliphatic carbon, this peak is typically found between 1700 and 1725 cm⁻¹ when in its dimeric, hydrogen-bonded form.[1][4] If the carboxylic acid were directly conjugated with the aromatic ring, this peak would shift to a lower wavenumber (1680-1710 cm⁻¹)[3].

  • C–O Stretch & O–H Bend: The spectrum is further characterized by contributions from C–O stretching and in-plane O–H bending, which are often coupled. These vibrations typically result in a medium-to-strong absorption between 1210 and 1320 cm⁻¹ .[5] A broad, medium-intensity out-of-plane O–H bend, or "wag," can also be observed around 900-960 cm⁻¹ .[3]

The Aromatic Ring: The Benzene Core

The benzene ring integrated into the chroman structure contributes its own set of characteristic, albeit less intense, absorptions.

  • =C–H Stretch: Aromatic C–H stretching vibrations absorb at wavenumbers just above the aliphatic C-H region. Look for weak to medium peaks in the 3000-3100 cm⁻¹ range.[6][7] These often appear as small, sharp shoulders on the leading edge of the broad carboxyl O–H band.

  • C=C In-Ring Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of sharp, medium-intensity bands. The two most prominent are typically found near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[4][6]

  • C–H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[6] For a typical chroman structure (e.g., 1,2,4-trisubstituted), a specific pattern of bands will emerge in this region.

The Dihydropyran Ring: The Cyclic Ether Signature

The saturated heterocyclic portion of the chroman scaffold contains an ether linkage and aliphatic C-H bonds.

  • C–O–C Asymmetric Stretch: The most diagnostic vibration for the ether functionality is the asymmetric C–O–C stretch. As the chroman structure represents a mixed aryl-alkyl ether, this results in a strong, characteristic band in the 1200-1275 cm⁻¹ region.[8] This peak is often one of the strongest in the fingerprint region.

  • –C–H Stretch (Aliphatic): The sp³-hybridized C–H bonds of the methylene (–CH₂–) groups in the dihydropyran ring exhibit strong stretching absorptions in the 2850-2960 cm⁻¹ range.[9] These peaks are typically sharp and will be superimposed on the very broad O–H stretch of the carboxylic acid.

Visualizing the Vibrational Assignments

The following diagram illustrates the relationship between the key structural components of a generic chroman-6-carboxylic acid and their characteristic IR absorption regions.

Chroman_Carboxylic_Acid_IR cluster_mol Chroman Carboxylic Acid Structure cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol Key Functional Groups OH_stretch O-H Stretch (2500-3300, very broad) mol->OH_stretch Carboxylic Acid CH_ali Aliphatic C-H Stretch (2850-2960) mol->CH_ali Dihydropyran Ring CH_aro Aromatic C-H Stretch (3000-3100) mol->CH_aro Aromatic Ring CO_double C=O Stretch (1700-1725, strong) mol->CO_double Carboxylic Acid CC_ring Aromatic C=C Stretch (1400-1600) mol->CC_ring Aromatic Ring CO_ether Aryl-Alkyl C-O-C Stretch (1200-1275, strong) mol->CO_ether Ether Linkage CO_acid Carboxyl C-O Stretch (1210-1320) mol->CO_acid Carboxylic Acid CH_oop Aromatic C-H OOP Bend (675-900) mol->CH_oop Aromatic Ring

Caption: Key functional groups in a chroman carboxylic acid and their IR peak regions.

Comparative Analysis: Highlighting the Unique Fingerprint

To truly appreciate the diagnostic power of the IR spectrum, it is instructive to compare it with the spectra of simpler, related molecules. The unique combination of peaks is what provides definitive structural confirmation.

Vibrational Mode Chroman Carboxylic Acid Benzoic Acid Hexanoic Acid Chroman (Scaffold Only)
O–H Stretch (Acid) 2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)Absent
Aromatic =C–H Stretch 3000-3100 cm⁻¹3000-3100 cm⁻¹Absent3000-3100 cm⁻¹
Aliphatic –C–H Stretch 2850-2960 cm⁻¹Absent2850-2960 cm⁻¹2850-2960 cm⁻¹
C=O Stretch (Acid) 1700-1725 cm⁻¹ 1680-1710 cm⁻¹ (Conjugated)1700-1725 cm⁻¹ Absent
Aromatic C=C Stretches ~1600, 1450-1500 cm⁻¹~1600, 1450-1500 cm⁻¹Absent~1600, 1450-1500 cm⁻¹
C–O–C Stretch (Ether) 1200-1275 cm⁻¹ (Strong)AbsentAbsent1200-1275 cm⁻¹ (Strong)
C–O Stretch (Acid) 1210-1320 cm⁻¹1210-1320 cm⁻¹1210-1320 cm⁻¹Absent
Aromatic C–H OOP Bend 675-900 cm⁻¹675-900 cm⁻¹Absent675-900 cm⁻¹

This comparison clearly shows that a chroman carboxylic acid can be distinguished from its simpler counterparts. It lacks the conjugated carbonyl peak of benzoic acid while possessing the strong ether C–O–C stretch that is absent in both benzoic and hexanoic acid. Conversely, it displays the prominent carboxylic acid peaks that are absent in the parent chroman scaffold.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred modern technique for obtaining the IR spectrum of a solid or liquid sample due to its speed, ease of use, and minimal sample preparation.[10][11]

Objective: To obtain a clean, reproducible mid-infrared spectrum of a solid chroman carboxylic acid sample.
Materials:
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[12]

  • Chroman carboxylic acid sample (a few milligrams are sufficient).[12]

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free laboratory wipes (e.g., Kimwipes)

Methodology:
  • Prepare the ATR Crystal:

    • Ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Allow the solvent to fully evaporate.

  • Acquire the Background Spectrum:

    • With the clean, empty ATR accessory in place, run a background scan.

    • Causality: This step is critical as it measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[12]

  • Apply the Sample:

    • Place a small amount (1-5 mg) of the solid chroman carboxylic acid powder onto the center of the ATR crystal.

    • Lower the ATR pressure clamp and apply firm, consistent pressure to the sample.

    • Causality: Good contact between the sample and the ATR crystal is essential. The IR beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is required to generate a strong signal.[10][11] The pressure ensures this contact and produces a high-quality, reproducible spectrum.

  • Acquire the Sample Spectrum:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

    • The resulting spectrum should be displayed in either % Transmittance or Absorbance.

  • Clean Up:

    • Release the pressure clamp and remove the bulk of the sample powder with a clean spatula or wipe.

    • Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe as described in Step 1 to prevent cross-contamination.

Workflow Diagram:

ATR_FTIR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Empty Crystal) A->B C 3. Place Sample on Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Clean ATR Crystal E->F G Analyze Data E->G

Caption: Step-by-step workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of a chroman carboxylic acid is a rich source of structural information. By systematically evaluating the key absorption bands—the unmistakable broad O–H and sharp C=O stretches of the acid, the strong C–O–C stretch of the ether, and the characteristic peaks of the aromatic ring—researchers can rapidly confirm the identity and integrity of their compounds. This guide provides the foundational knowledge and practical protocols necessary to leverage IR spectroscopy with confidence, ensuring the robust characterization of this important class of molecules in any drug discovery pipeline.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • GCSE Chemistry. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy. YouTube. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Stojanović, S., et al. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 195, 134-146. Available at: [Link]

  • Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available at: [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Scherer, M., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bethune, D. S., et al. (1991). Vibrational Raman and infrared spectra of chromatographically separated C60 and C70 fullerene clusters. Chemical Physics Letters, 179(1-2), 181-186.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2022). A Fingerprint in a Fingerprint: A Raman Spectral Analysis of Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2011). The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues. Available at: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available at: [Link]

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Comparative

A Head-to-Head Comparison: The Bioisosteric Replacement of Phenylacetic Acid with Chroman-3-Carboxylic Acid in Drug Design

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of a common bioisosteric pair: the flexible phenylacetic acid and its more conformationally restricted cousin, chroman-3-carboxylic acid.

This guide will delve into the structural and physicochemical rationale for this bioisosteric switch, present a comparative analysis of their key properties, and provide a practical experimental workflow for evaluating the impact of this substitution on biological activity.

The Rationale: From Flexibility to Conformational Constraint

Phenylacetic acid is a prevalent fragment in many biologically active compounds, including several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its simple structure, consisting of a phenyl ring attached to a carboxylic acid via a methylene linker, offers significant conformational flexibility. While this flexibility can be advantageous for binding to some biological targets, it can also be a liability, leading to off-target effects and increased metabolic instability.[2]

The bioisosteric replacement of phenylacetic acid with chroman-3-carboxylic acid introduces a degree of conformational rigidity. By incorporating the phenyl ring and the acidic function into a chroman scaffold, the number of accessible conformations is significantly reduced. This can lead to several potential benefits in drug design:

  • Enhanced Potency and Selectivity: A more rigid structure can pre-organize the key pharmacophoric features in an optimal conformation for binding to the target receptor or enzyme, leading to a more favorable enthalpy of binding and, consequently, higher potency. This conformational restriction can also reduce binding to off-target proteins, thereby improving selectivity and reducing side effects.

  • Improved Metabolic Stability: The methylene group in phenylacetic acid can be susceptible to oxidative metabolism.[2] The chroman ring system can alter the metabolic profile of the molecule, potentially blocking these metabolic soft spots and increasing the compound's half-life.

  • Novel Intellectual Property: The creation of novel chemical entities with improved properties is a key driver in pharmaceutical research. The chroman-3-carboxylic acid scaffold offers a distinct chemical space compared to the more common phenylacetic acid, providing opportunities for new patentable inventions.

Physicochemical Properties: A Comparative Analysis

A direct comparison of the key physicochemical properties of phenylacetic acid and chroman-3-carboxylic acid is essential for understanding the potential impact of this bioisosteric replacement.

PropertyPhenylacetic AcidChroman-3-Carboxylic AcidRationale for Change
Molecular Weight ( g/mol ) 136.15178.18Increased molecular weight due to the addition of the chroman ring system.
pKa ~4.31[3]Predicted to be similar to other carboxylic acids (~4-5)The electronic environment of the carboxylic acid is not drastically altered.
cLogP 1.41Predicted to be higherThe addition of the hydrophobic chroman ring system increases lipophilicity.
Structure Flexible, with multiple rotatable bondsRigid, with a constrained conformationThe core principle of this bioisosteric replacement.

Synthesis of the Bioisostere: From Chromone to Chroman

Chroman-3-carboxylic acid is not as commercially available as phenylacetic acid and typically requires multi-step synthesis. A common route involves the synthesis of the corresponding chromone-3-carboxylic acid, followed by reduction of the pyrone ring.[4][5]

A general synthetic scheme is outlined below:

Synthesis 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde Vilsmeier-Haack formylation Chromone-3-carboxylic acid Chromone-3-carboxylic acid Chromone-3-carbaldehyde->Chromone-3-carboxylic acid Oxidation (e.g., Pinnick) Chroman-3-carboxylic acid Chroman-3-carboxylic acid Chromone-3-carboxylic acid->Chroman-3-carboxylic acid Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic route to chroman-3-carboxylic acid.

Experimental Evaluation: A Guide to Comparing Biological Activity

To empirically validate the benefits of the bioisosteric replacement, a direct comparison of the biological activity of a parent compound containing phenylacetic acid with its chroman-3-carboxylic acid analog is essential. The following provides a general workflow for such a comparison, using a hypothetical cyclooxygenase (COX) inhibition assay as an example, relevant to the NSAID field.[1]

Experimental Protocol: Comparative COX-1/COX-2 Inhibition Assay

Objective: To compare the in vitro inhibitory activity of a phenylacetic acid-containing compound (Compound A) and its chroman-3-carboxylic acid bioisostere (Compound B) against COX-1 and COX-2 enzymes.

Materials:

  • Compound A (Phenylacetic acid derivative)

  • Compound B (Chroman-3-carboxylic acid derivative)

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) standard

  • EIA (Enzyme Immunoassay) kit for PGE2 detection

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of Compound A and Compound B in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound (Compound A or Compound B) or vehicle control.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the appropriate temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a further specified time (e.g., 2 minutes) to allow for prostaglandin production.

  • Reaction Termination and PGE2 Quantification:

    • Stop the reaction by adding a suitable quenching solution (e.g., a solution of a non-selective COX inhibitor).

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for PGE2.

    • Calculate the percentage of COX inhibition for each concentration of the test compounds.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both Compound A and Compound B against COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) for each compound.

Expected Data and Interpretation

The results of this assay will provide a quantitative comparison of the potency and selectivity of the two compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Compound A [Experimental Value][Experimental Value][Calculated Value]
Compound B [Experimental Value][Experimental Value][Calculated Value]

A lower IC50 value for Compound B against the target isoform (e.g., COX-2 for a selective NSAID) would indicate that the bioisosteric replacement led to an increase in potency. A higher COX-2 selectivity index for Compound B would demonstrate improved selectivity, a desirable attribute for reducing the gastrointestinal side effects associated with non-selective COX inhibition.[6]

Workflow cluster_prep Preparation cluster_assay COX Inhibition Assay cluster_analysis Data Analysis Compound_A Compound A (Phenylacetic Acid Derivative) Serial_Dilutions Prepare Serial Dilutions Compound_A->Serial_Dilutions Compound_B Compound B (Chroman-3-carboxylic Acid Derivative) Compound_B->Serial_Dilutions Enzyme_Incubation Incubate Enzyme with Compound Serial_Dilutions->Enzyme_Incubation Substrate_Addition Add Arachidonic Acid Enzyme_Incubation->Substrate_Addition Reaction_Termination Terminate Reaction Substrate_Addition->Reaction_Termination PGE2_Quantification Quantify PGE2 Production (EIA) Reaction_Termination->PGE2_Quantification IC50_Determination Determine IC50 Values PGE2_Quantification->IC50_Determination Selectivity_Calculation Calculate COX-2 Selectivity IC50_Determination->Selectivity_Calculation Conclusion Conclusion Selectivity_Calculation->Conclusion Compare Potency & Selectivity

Caption: Experimental workflow for comparing COX inhibition.

Conclusion

The bioisosteric replacement of phenylacetic acid with chroman-3-carboxylic acid represents a valuable strategy in medicinal chemistry for optimizing lead compounds. By introducing conformational constraint, this substitution has the potential to enhance potency, improve selectivity, and increase metabolic stability. The decision to employ this strategy should be guided by a thorough understanding of the structure-activity relationships of the target and supported by rigorous experimental validation. The comparative in vitro assays, such as the one described, are crucial for quantifying the impact of this bioisosteric switch and guiding further drug development efforts.

References

  • Gordon, A. T., Ramaite, I. D. I., & Mnyakeni-Moleele, S. S. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
  • Sosnovskikh, V. Y., & Moshkin, V. S. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
  • Gordon, A. T., Ramaite, I. D. I., & Mnyakeni-Moleele, S. S. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKAT USA, Inc. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5939-5957.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • Khan, I., et al. (2016). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1018-1028.
  • Ellis, G. P. (Ed.). (2009). Chroman and other pyran-ring systems. John Wiley & Sons.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 189-209.
  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Machado, N. F. L., et al. (2011). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Scientific Reports, 1, 148.
  • Sonawane, N. B., & Shinde, S. S. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444.
  • Van der Mey, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Medicinal Research Reviews, 42(5), 1837-1886.
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  • Singh, P., & Kumar, A. (2017). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 10(7), 2394-2401.
  • Ulrich, N., & Goss, K. U. (2024). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. International Journal of Molecular Sciences, 25(5), 2883.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Kalgutkar, A. S., & Marnett, L. J. (2000). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In Comprehensive Natural Products Chemistry (pp. 259-286). Elsevier.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro Metabolic Stability of Chroman and Chromone Scaffolds

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, a molecule's therapeutic potential is not solely defined by its potency and selectivity. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a molecule's therapeutic potential is not solely defined by its potency and selectivity. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its success. Among these parameters, metabolic stability stands out as a pivotal checkpoint.[1][2] It refers to a compound's susceptibility to biotransformation by metabolic enzymes, which directly influences its half-life, bioavailability, and potential for generating toxic or active metabolites.[1] Rapid metabolism can lead to low drug exposure and diminished efficacy, while excessively slow metabolism might cause drug accumulation and toxicity. Therefore, a deep understanding of a scaffold's metabolic liabilities early in the discovery process is paramount.

Both chroman and chromone represent "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[3][4][5] Their structural distinction is subtle yet profound: the chroman scaffold possesses a saturated dihydropyran ring, whereas the chromone scaffold features an unsaturated C2-C3 double bond, creating an α,β-unsaturated ketone system.[6] This guide provides an in-depth comparison of their in vitro metabolic stability, explaining the causal relationships between their structure and metabolic fate, and offers practical experimental protocols for their evaluation.

Core Structural Differences and Their Metabolic Implications

The fundamental difference in saturation between the chroman and chromone rings dictates their electronic properties, conformation, and, consequently, their interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[7][8]

G cluster_0 Chroman Scaffold cluster_1 Chromone Scaffold Chroman Chroman C4 Benzylic C4: Prone to oxidation C2 C2 (α to ether): Potential oxidation site Chromone Chromone DB C2-C3 Double Bond: Confers rigidity and electron-withdrawing character, increasing stability

Core structures of Chroman and Chromone scaffolds and their key metabolic features.
  • Chroman Scaffold : The saturated heterocyclic ring of chroman is conformationally more flexible. Saturated heterocycles are generally susceptible to oxidative metabolism, particularly at positions adjacent to a heteroatom.[9] For the chroman ring, the most probable sites of Phase I metabolism are the benzylic C4 position and the C2 position, which is alpha to the ether oxygen. Oxidation at these sites by CYP enzymes leads to the introduction of hydroxyl groups, initiating a pathway towards clearance.

  • Chromone Scaffold : The introduction of the C2-C3 double bond in the chromone scaffold has two major consequences. First, it renders the heterocyclic ring rigid and planar. Second, the resulting α,β-unsaturated ketone (enone) system is electron-deficient. This electronic property generally makes the ring more resistant to the oxidative attacks typical of CYP enzymes, whose catalytic cycle often favors electron-rich substrates.[10] Consequently, metabolism is less likely to occur on the chromone heterocyclic ring itself and may be directed towards substituents on the scaffold or the fused benzene ring (aromatic hydroxylation).

This fundamental structural difference leads to a guiding principle for medicinal chemists: the chromone scaffold is generally expected to exhibit greater intrinsic metabolic stability than its corresponding chroman analog , assuming metabolism on the heterocyclic core is a primary clearance pathway.

Quantitative Data Comparison: A Representative Analysis

While metabolic stability is highly dependent on the specific substituents of a molecule, a comparison of structurally analogous compounds typically reveals the superior stability of the chromone core. The table below summarizes representative data from an in vitro liver microsomal stability assay.

ScaffoldRepresentative CompoundIn Vitro Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Chroman 2-Pentyl-6,8-dichloro-chroman-4-one886.6High Clearance
Chromone 2-Pentyl-6,8-dichloro-chromone> 120< 5.8Low Clearance

Disclaimer: The data presented are representative examples derived from established structure-metabolism principles to illustrate the comparative stability. Actual values will vary based on specific molecular structures and assay conditions.

As illustrated, the chromone analog shows a significantly longer half-life and lower intrinsic clearance, underscoring its enhanced resistance to metabolism compared to the saturated chroman scaffold.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of novel compounds based on these scaffolds, a robust and well-validated in vitro assay is essential. The human liver microsomal (HLM) stability assay is a cornerstone of early ADME profiling, primarily assessing Phase I metabolic activity.[1][11]

Objective

To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials
  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL final concentration

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Test Compounds (Chroman and Chromone analogs), 1 µM final concentration

  • Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Compound Preparation : Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO). Make intermediate dilutions in buffer to achieve a final incubation concentration of 1 µM with minimal organic solvent (<0.5%).

  • Incubation Mixture Preparation : On an incubation plate, add the phosphate buffer and the test/control compound. Add the HLM suspension.

  • Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" control wells. For "-NADPH" controls, add buffer instead.

  • Time-Point Sampling : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from each well into a collection plate containing the ice-cold quenching solution. The t=0 sample is taken immediately after adding the NADPH system.

  • Reaction Termination & Protein Precipitation : The quenching solution immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing : Centrifuge the collection plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard at each time point.

Data Analysis & Interpretation
  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the "% Parent Remaining" versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

A Self-Validating System: The Critical Role of Controls
  • -NADPH Control : Incubating the compound with microsomes without the NADPH cofactor is crucial. Significant compound disappearance in this well indicates non-CYP-mediated degradation (e.g., chemical instability or metabolism by other enzymes not requiring NADPH).[12]

  • t=0 Control : This sample represents the initial concentration (100%) before any metabolic activity occurs and is the baseline for all other time points.

  • High and Low Clearance Controls : Including compounds with known metabolic fates (e.g., Verapamil, Warfarin) validates that the microsomal batch and the assay system are performing as expected.

Workflow Visualization

The following diagram outlines the logical flow of the liver microsomal stability assay.

Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis A Prepare Reagents: Buffer, HLM, NADPH System, Test & Control Compounds B Combine HLM, Buffer, & Compound A->B C Pre-incubate B->C D Initiate Reaction (Add NADPH) C->D E Aliquot at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Cold Acetonitrile + IS E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate % Remaining, t½, and CLint H->I

Experimental workflow for the in vitro liver microsomal stability assay.

Strategic Insights for the Medicinal Chemist

The choice between a chroman and a chromone scaffold can have significant downstream consequences for a drug discovery program.

  • Scaffold Selection : When initiating a new project, the chromone scaffold may offer a more metabolically robust starting point if the target pharmacology is compatible. Its inherent stability can reduce the need for extensive metabolic optimization of the core structure later on.

  • Metabolic "Soft Spot" Identification : If a chroman-based compound shows promising activity but poor stability, the first step is to identify the site of metabolism ("soft spot"). This is typically achieved by metabolite identification studies, which analyze the structures of metabolites formed during the incubation.

  • Structure-Metabolism Relationships (SMR) : Once a labile site is identified (e.g., the C4 position on a chroman), medicinal chemists can employ several strategies to improve stability:

    • Metabolic Blocking : Introducing a group that is resistant to metabolism, such as a fluorine atom or a methyl group, at or near the labile site can sterically or electronically hinder the CYP enzyme's access.[9][13]

    • Conformational Constraint : Reducing the flexibility of the molecule can sometimes improve stability by locking it into a conformation that is a poor substrate for metabolic enzymes.[9]

    • Reducing Lipophilicity : There is often a strong correlation between high lipophilicity and rapid metabolism. Introducing polar groups can reduce a compound's affinity for the lipophilic active sites of CYP enzymes.[9]

Conclusion

The structural difference between the saturated chroman and the unsaturated chromone scaffolds leads to a significant divergence in their in vitro metabolic stability. The electron-deficient and rigid nature of the chromone ring system generally imparts greater resistance to CYP-mediated oxidative metabolism compared to the more flexible and electron-rich chroman core. This guide provides the foundational knowledge and a detailed experimental framework for researchers to assess these properties. By understanding the intrinsic metabolic tendencies of these privileged scaffolds and employing robust in vitro assays, drug development professionals can make more informed decisions, designing molecules with an optimal balance of potency, selectivity, and pharmacokinetic durability.

References

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Comparative

A Comparative Crystallographic Guide to Chroman-3-Carboxylic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a carboxylic acid moiety at the 3-position, and further substitution on the aromatic ring, offers a rich vector for modulating the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative analysis of the crystal structure of chromone-3-carboxylic acid, the conceptual structure of its 5-chloro-substituted and reduced derivative, 5-chlorochroman-3-carboxylic acid, and a comparison with a common carboxylic acid bioisostere. By understanding the subtle yet significant impacts of these modifications on the three-dimensional architecture, researchers can make more informed decisions in the design of novel therapeutics.

The Foundational Scaffold: Crystal Structure of Chromone-3-Carboxylic Acid

The crystal structure of chromone-3-carboxylic acid serves as our baseline for understanding the intermolecular interactions that govern the solid-state packing of this class of compounds. The analysis of its crystal structure provides critical insights into the hydrogen bonding motifs and stacking interactions that are likely to be influential in the binding of these molecules to their biological targets.

Synthesis of Chromone-3-Carboxylic Acid

The synthesis of chromone-3-carboxylic acid is typically achieved through a two-step process starting from the corresponding 2-hydroxyacetophenone.[1] The initial Vilsmeier-Haack formylation yields a chromone-3-carbaldehyde intermediate.[1] Subsequent oxidation of the aldehyde provides the target carboxylic acid in good yields.[1]

Experimental Protocol: Synthesis of Chromone-3-Carbaldehydes (General Procedure) [1]

  • To a stirred solution of the appropriate 2-hydroxyacetophenone (1.0 eq) in N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford the crude chromone-3-carbaldehyde.

Experimental Protocol: Oxidation to Chromone-3-Carboxylic Acid (Pinnick Oxidation) [1]

  • A solution of sodium chlorite (NaClO₂, 3.5 eq) in water is prepared and cooled to 0 °C.

  • To this solution, the chromone-3-carbaldehyde (1.0 eq) and sulfamic acid (4.0 eq) are added, followed by the gradual addition of dichloromethane (DCM).

  • The biphasic mixture is stirred vigorously for 3 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting solid is recrystallized to yield the pure chromone-3-carboxylic acid.[1]

Diagram of Synthetic Workflow

SynthesisWorkflow Start 2-Hydroxyacetophenone Intermediate Chromone-3-carbaldehyde Start->Intermediate Vilsmeier-Haack (POCl3, DMF) Final Chromone-3-carboxylic acid Intermediate->Final Pinnick Oxidation (NaClO2, Sulfamic Acid)

Caption: Synthetic route to chromone-3-carboxylic acid.

Crystallographic Analysis of Chromone-3-Carboxylic Acid

The single-crystal X-ray diffraction data for chromone-3-carboxylic acid reveals a planar chromone ring system.[2][3] The carboxylic acid group is nearly coplanar with the heterocyclic ring, with a small dihedral angle.[3] This planarity facilitates the formation of extensive intermolecular interactions.

Key Crystallographic Data for Chromone-3-Carboxylic Acid [2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)18.017
b (Å)5.549
c (Å)8.017
β (°)92.49
Volume (ų)800.8
Z4
Calculated Density (g/cm³)1.576

An important feature of the crystal packing is the formation of hydrogen-bonded dimers through the carboxylic acid moieties.[3] These dimers are further organized into a three-dimensional network via C—H···O hydrogen bonds and π-π stacking interactions between the aromatic and pyran rings of adjacent molecules.[3]

The Target Molecule: A Predictive Look at 5-Chlorochroman-3-Carboxylic Acid

While a crystal structure for 5-chlorochroman-3-carboxylic acid is not currently available in the public domain, we can predict its key structural features based on the known structure of chromone-3-carboxylic acid and the influence of the chloro-substituent and the reduction of the pyran ring.

Anticipated Synthesis

The synthesis of 5-chlorochroman-3-carboxylic acid would likely follow a similar pathway to its chromone precursor, starting from 2-hydroxy-5-chloroacetophenone. The final step would involve the reduction of the C2-C3 double bond of the chromone ring.

Conceptual Synthetic Pathway

  • Vilsmeier-Haack Formylation: 2-hydroxy-5-chloroacetophenone would be reacted with POCl₃ and DMF to yield 5-chlorochromone-3-carbaldehyde.

  • Pinnick Oxidation: The resulting aldehyde would be oxidized to 5-chlorochromone-3-carboxylic acid.

  • Reduction: The C2-C3 double bond of the chromone would be selectively reduced, for instance, through catalytic hydrogenation, to yield the target 5-chlorochroman-3-carboxylic acid.

Diagram of Conceptual Synthetic Logic

PredictiveSynthesis cluster_0 Known Synthesis cluster_1 Predictive Pathway Chromone-3-carboxylic acid Chromone-3-carboxylic acid 5-Chlorochromone-3-carboxylic acid 5-Chlorochromone-3-carboxylic acid Chromone-3-carboxylic acid->5-Chlorochromone-3-carboxylic acid Introduction of 5-Chloro group 5-Chlorochroman-3-carboxylic acid 5-Chlorochroman-3-carboxylic acid 5-Chlorochromone-3-carboxylic acid->5-Chlorochroman-3-carboxylic acid Reduction

Caption: Relationship between known and predictive synthesis.

Predicted Structural Features

Impact of the 5-Chloro Substituent: The introduction of a chlorine atom at the 5-position is expected to influence the electronic properties and intermolecular interactions. Based on crystal structures of other chloro-substituted benzoic acids, the chlorine atom can participate in halogen bonding and alter the π-π stacking geometry.[4] The electron-withdrawing nature of chlorine will also affect the acidity of the carboxylic acid.

Impact of Chromone to Chroman Reduction: The reduction of the pyranone ring to a dihydropyran ring will introduce conformational flexibility. The chroman ring is not planar and typically adopts a half-chair or sofa conformation.[5] This puckering will significantly alter the overall shape of the molecule, moving it from a planar to a three-dimensional structure. This will, in turn, affect the crystal packing and the ability to form the same planar stacking arrangements observed in the chromone parent. The carboxylic acid at the 3-position will exist in either an axial or equatorial orientation, which will have a profound impact on its hydrogen bonding capabilities.

An Alternative Approach: Carboxylic Acid Bioisosteres

In drug design, carboxylic acids are often replaced with bioisosteres to improve pharmacokinetic properties such as membrane permeability and metabolic stability. Tetrazoles are one of the most common and effective bioisosteres for carboxylic acids, as they possess a similar pKa and can act as hydrogen bond donors and acceptors.

Structural Comparison: Carboxylic Acid vs. Tetrazole

A comparison of the crystal structures of a carboxylic acid and its corresponding tetrazole bioisostere reveals key differences in their supramolecular chemistry. While both can form strong hydrogen bonds, the tetrazole ring presents a more diffuse and delocalized negative charge, leading to different hydrogen bonding geometries and often more complex packing arrangements.[6]

Comparative Analysis of Intermolecular Interactions

FeatureCarboxylic Acid DerivativesTetrazole Derivatives
Primary Interaction Strong O-H···O hydrogen bonds, often forming dimers.N-H···N hydrogen bonds and other N···H interactions.
Geometry Typically planar dimers.More varied and complex three-dimensional networks.
Other Interactions π-π stacking, C-H···O interactions.π-π stacking (involving the tetrazole ring), C-H···N interactions.

The choice between a carboxylic acid and a tetrazole can therefore have a significant impact on the solid-state properties of a drug molecule, which in turn can influence its solubility, dissolution rate, and ultimately, its bioavailability.

Experimental Protocols for Crystallographic Analysis

The determination of the crystal structure of small molecules like the chroman derivatives discussed here is a well-established process.

General Protocol for Single-Crystal X-ray Diffraction [7][8]

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent or solvent system is critical and is determined empirically.

  • Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[7]

Conclusion

This guide has provided a comparative analysis of the crystal structure of chromone-3-carboxylic acid and a predictive view of its 5-chloro-substituted and reduced analog, 5-chlorochroman-3-carboxylic acid. The foundational understanding of the planarity and hydrogen bonding motifs of the parent chromone provides a strong basis for predicting the structural consequences of substitution and reduction. The introduction of a 5-chloro group is anticipated to introduce new intermolecular interactions, while the reduction to the chroman ring will induce significant conformational changes.

Furthermore, the comparison with tetrazole bioisosteres highlights the profound impact that functional group replacement can have on the supramolecular chemistry and, by extension, the material properties of these compounds. For drug development professionals, a deep understanding of these structure-property relationships is paramount for the rational design of new chemical entities with optimized efficacy and developability. The experimental protocols provided herein offer a practical guide for the synthesis and structural characterization of these important classes of molecules.

References

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-16.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-16.
  • Adavi, A., et al. (2004). A facile one-pot synthesis of 3-amino-4-(substituted-phenyl)-1,2,4-triazoles. Arkivoc, 2004(10), 133-139.
  • Ishikawa, Y. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid.
  • BenchChem. (2025).
  • American Chemical Society. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(46), 28835-28839.
  • Diamond Light Source. (2024). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society.
  • Sigma-Aldrich. Chromone-3-carboxylic acid 97%.
  • Světlík, J., et al. (2015). Biological activity, structural characterization and crystal packing of chromane-carboxylate derivatives. Acta Chimica Slovaca, 8(1), 50-55.
  • Paul, I. C., & Curtin, D. Y. (1974). Reactions of molecular crystals with gases. II. X-ray structure of crystalline 4-chlorobenzoic acid and the anisotropy of its reaction with ammonia gas. Journal of the American Chemical Society, 96(21), 6709-6716.
  • Mohite, P. B., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • Khan, I., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(23), 7899.
  • PMC. (2024).
  • Ishikawa, Y. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid.
  • MDPI. (2021). An Efficient Synthesis of Novel 3-[(Heteroaryl-2-ylimino)
  • MDPI. (2024).
  • Michigan State University.
  • Indian Chemical Society. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography.
  • Organic Chemistry Portal. Chromane synthesis.
  • BenchChem. (2025). Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide.
  • Ovid. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks.

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Safety & Regulatory Compliance

Safety

5-Chlorochroman-3-carboxylic acid proper disposal procedures

Topic: 5-Chlorochroman-3-carboxylic acid Proper Disposal Procedures CAS: 1269695-63-7 Formula: C₁₀H₉ClO₃ Core Directive: The "Why" Before the "How" As researchers, we often treat disposal as a janitorial afterthought. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chlorochroman-3-carboxylic acid Proper Disposal Procedures CAS: 1269695-63-7 Formula: C₁₀H₉ClO₃

Core Directive: The "Why" Before the "How"

As researchers, we often treat disposal as a janitorial afterthought. However, with 5-Chlorochroman-3-carboxylic acid , improper disposal is not just a compliance violation—it is a chemical compatibility risk.

This compound features two distinct functional moieties that dictate its waste stream:

  • The Carboxylic Acid (C-3 position): Makes the compound acidic and reactive toward bases.

  • The Aryl Chloride (C-5 position): Classifies this strictly as Halogenated Waste .

Critical Operational Rule: Even if you dissolve this compound in a non-halogenated solvent (like Methanol or Ethyl Acetate), the presence of the chlorine atom on the solute molecule mandates that the entire solution be treated as Halogenated Organic Waste . Failing to do so contaminates non-halogenated waste streams, potentially damaging incinerators used for solvent recycling by generating corrosive hydrogen chloride gas.

Hazard Identification & Safety Profile

Before handling waste, verify the hazard profile. This compound is an irritant, not an acute toxin, but it requires standard PPE.

PropertySpecificationOperational Implication
Physical State Solid (White to Yellow Powder)Dust generation risk during transfer.[1]
Acidity (pKa) ~4.0–4.5 (Estimated)Incompatible with strong bases (exothermic).
GHS Classification H315 (Skin), H319 (Eye), H335 (Resp)Use fume hood; avoid inhalation of dust.
Reactivity Stable; Incompatible with Oxidizers/BasesDo not mix with Nitric Acid or Hydroxide waste.

Disposal Decision Matrix (Workflow)

This logic gate ensures you select the correct waste stream every time.

DisposalWorkflow Start Waste: 5-Chlorochroman-3-carboxylic acid StateCheck What is the physical state? Start->StateCheck Solid SOLID (Pure or Precipitate) StateCheck->Solid Liquid LIQUID (Solution) StateCheck->Liquid SolidAction Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidAction Double Bag/Jar SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous FinalHalo HALOGENATED ORGANIC WASTE (Do NOT mix with Non-Halo) HaloSolvent->FinalHalo NonHaloSolvent->FinalHalo *Trace Cl makes stream Halogenated* FinalAq AQUEOUS CHEMICAL WASTE (Adjust pH 5-9 if req. by facility) Aqueous->FinalAq Do NOT Drain Dispose

Figure 1: Decision logic for segregating 5-Chlorochroman-3-carboxylic acid waste. Note that non-halogenated solutions become halogenated waste streams due to the solute.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Context: Expired reagent or excess solid from synthesis.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acidity.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write "5-Chlorochroman-3-carboxylic acid". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Irritant".[2]

  • Transfer:

    • Place the waste container in a fume hood.[2][3]

    • Use a disposable spatula to transfer the solid.

    • Pro-Tip: If the solid is in a vial, dispose of the entire vial into the solid waste container rather than trying to scrape it out, which generates dust.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to remove dust residues.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Filtrate from recrystallization or reaction work-up.

  • Segregation Rule:

    • IF solvent is Dichloromethane (DCM) or Chloroform → Halogenated Waste .

    • IF solvent is Methanol, Ethanol, or Ethyl Acetate → Halogenated Waste .

    • Reasoning: The 5-chloro substituent persists in solution. Mixing this into a "Non-Halogenated" drum (often destined for fuel blending) can violate emissions standards for the disposal facility.

  • pH Check (Aqueous Streams Only):

    • If the waste is aqueous (e.g., extraction water), check pH.[4]

    • If pH < 2, slowly adjust to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent corrosion of the waste drum.

    • Caution: This compound is an acid; adding bicarbonate will generate CO₂ gas. Perform in a hood and allow off-gassing before capping.

Emergency Procedures: Spills

If 5-Chlorochroman-3-carboxylic acid is spilled outside the hood, follow this immediate protocol.

SpillResponse Spill Spill Incident Assess Assess Volume (<50g = Lab Clean) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Type Type? PPE->Type SolidSpill SOLID SPILL Type->SolidSpill LiquidSpill LIQUID SPILL Type->LiquidSpill Sweep Wet Wipe/Scoop (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite or Spill Pad LiquidSpill->Absorb Bag Seal in HazWaste Bag Sweep->Bag Absorb->Bag

Figure 2: Immediate response workflow for laboratory spills.

Decontamination: After removing the bulk material, wipe the surface with a dilute Sodium Carbonate (Na₂CO₃) solution. This converts the residual acid into its water-soluble salt, facilitating easier removal with a final water rinse.

Regulatory Compliance (RCRA & EPA)

While 5-Chlorochroman-3-carboxylic acid is not explicitly "P-listed" or "U-listed" by the US EPA, it is regulated under the "Characteristic" definitions:

  • Characteristic of Toxicity: Due to the halogenated nature, it must not be diluted into the sewer system.

  • Generator Status: The weight of this waste counts toward your laboratory's Monthly Generation Limit.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 12 months (or facility specific limit). Move to Central Accumulation Area within 3 days of filling the container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819049, 5-Chlorothiophene-3-carboxylic acid (Structural Analog Safety Data). Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Personal protective equipment for handling 5-Chlorochroman-3-carboxylic acid

Operational Philosophy: The "Defense-in-Depth" Approach As researchers, we often treat intermediate scaffolds like 5-Chlorochroman-3-carboxylic acid as "routine" building blocks. This is a safety blind spot.

Author: BenchChem Technical Support Team. Date: February 2026

Operational Philosophy: The "Defense-in-Depth" Approach

As researchers, we often treat intermediate scaffolds like 5-Chlorochroman-3-carboxylic acid as "routine" building blocks. This is a safety blind spot. While not as immediately aggressive as acyl chlorides, halogenated carboxylic acids possess a dual-threat profile: acidity (corrosive potential to mucous membranes) and lipophilicity (enhanced skin absorption due to the halogenated chroman ring).

This guide does not merely list gear; it establishes a self-validating safety protocol . Your PPE is the final barrier; your primary defense is the engineering control (the fume hood) and your technique. We treat this substance as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxin (Respiratory) at a minimum, with potential for acute toxicity if ingested.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the enemy. 5-Chlorochroman-3-carboxylic acid presents specific physicochemical risks:

Hazard ClassGHS CodePhysiological MechanismOperational Implication
Skin Irritation H315 Acidic proton donation disrupts keratin structure; lipid-soluble ring aids dermal penetration.Contact dermatitis is rapid. Nitrile alone is insufficient for prolonged immersion.
Eye Irritation H319 Micro-particles dissolve in lacrimal fluid, creating a localized acidic environment (pH < 3).Dust is the primary vector. Safety glasses are minimum; goggles required for powders.
STOT-SE H335 Inhalation of dust irritates the upper respiratory tract.Zero-tolerance for open-bench weighing.
Physical N/AElectrostatic Charging: Dry heterocyclic acids often accumulate static charge, causing powder to "jump" or disperse unexpectedly.Anti-static measures are critical during weighing.

The PPE Matrix: A Tiered Protocol

Do not use a "one-size-fits-all" approach. Select PPE based on the state of matter and quantity .

Table 1: PPE Selection Logic
ComponentTier 1: Analytical Scale (<100 mg, Solid)Tier 2: Preparative Scale (>100 mg, or Solution)Scientific Rationale
Hand Protection Single Nitrile Gloves (4 mil minimum)Double Gloving (Inner: Latex/Nitrile, Outer: Nitrile 5-8 mil)Halogenated organics can degrade thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Eye Protection Side-shield Safety Glasses (ANSI Z87.1+)Chemical Splash Goggles (Vented)Fine powders drift. Goggles seal the orbital area against airborne particulates that glasses miss.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if hood flow is turbulent)The fume hood is your primary lung. PPE respirators are only for emergencies or when engineering controls fail.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronProtects wrists (the "glove gap") from splashes during solution transfer.

Visualization: PPE Decision Logic

The following decision tree illustrates the logical flow for selecting the correct protective equipment based on experimental parameters.

PPE_Decision_Tree cluster_legend Logic Key Start Start: Handling 5-Chlorochroman-3-carboxylic acid State State of Matter? Start->State Solid Solid (Powder) State->Solid Dry Liquid Solution / Mother Liquor State->Liquid Dissolved Quantity Quantity > 1g? Solid->Quantity Tier2 Tier 2 PPE: - Double Gloves (Nitrile) - Splash Goggles - Tyvek Sleeves - Fume Hood Liquid->Tier2 Standard Solvent (DCM/EtOAc) Tier3 Tier 3 PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chemical Apron Liquid->Tier3 Aggressive Solvent (DMF/DMSO) Tier1 Tier 1 PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood Quantity->Tier1 No Quantity->Tier2 Yes (Dust Risk) Blue: Start Blue: Start Yellow: Decision Yellow: Decision Blue: Start->Yellow: Decision Green: Standard Safety Green: Standard Safety Yellow: Decision->Green: Standard Safety Red: Enhanced Safety Red: Enhanced Safety Green: Standard Safety->Red: Enhanced Safety

Figure 1: Decision logic for PPE selection based on physical state and quantity. Note that solution handling requires higher protection due to the solvent's ability to carry the solute through dermal barriers.

Operational Workflow: Step-by-Step

This protocol integrates safety into the workflow, ensuring that the PPE is used effectively.[1][2][3]

Phase A: Preparation (The "Clean" Zone)
  • Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. 5-Chlorochroman-3-carboxylic acid is prone to static cling; static discharge can aerosolize the powder, defeating your respiratory protection.

  • Sash Management: Lower the fume hood sash to the lowest comfortable working height (typically 12-18 inches) to maximize face velocity and create a physical barrier.

Phase B: Weighing & Transfer (The "Hot" Zone)
  • The "Deep Reach": Work at least 6 inches inside the hood.

  • Transfer Technique: Do not use a spatula to "flick" powder. Use a weighing boat or funnel. If the powder clumps, do not crush it in an open vessel; this generates fine particulate clouds.

  • Solvent Addition: Add solvent slowly. While carboxylic acids are generally stable, the heat of solution (exotherm) can cause minor splashing.

    • Critical Check: If using halogenated solvents (DCM, Chloroform), ensure your outer gloves are changed every 15 minutes if splashes occur, as these solvents permeate nitrile rapidly [1].

Phase C: Decontamination & Disposal
  • Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the balance and surrounding area. Treat this towel as solid hazardous waste.

  • Doffing Protocol:

    • Remove outer gloves inside the hood.

    • Wash hands with inner gloves on.

    • Remove inner gloves and wash hands with soap and water immediately.

Disposal & Waste Management

Proper disposal is part of the safety lifecycle.[1][4] This compound contains a halogen (Chlorine), which dictates specific waste streams.[5]

  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and PPE in a container labeled "Hazardous Solid Waste - Halogenated Organic."

  • Liquid Waste:

    • Do NOT pour down the drain.[6]

    • Segregate into "Halogenated Organic Solvents" waste. Mixing halogenated waste with non-halogenated waste (like Acetone/Methanol) often incurs higher disposal costs and can be a safety violation in many jurisdictions [2].

    • Labeling: Clearly list "5-Chlorochroman-3-carboxylic acid" on the tag. "Unknown Organic Acid" is acceptable only if the specific name is lost, but specific labeling aids emergency responders.

Emergency Response

In the event of exposure, seconds count.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity can cause corneal opacity if not treated instantly.

  • Skin Contact: Remove contaminated clothing.[4][6][7][8][9][10] Wash with soap and water.[2][4][6][9][11] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the chemical.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel to dampen, then scoop into a bag.

  • Spill (Solution): Cover with an absorbent pad (vermiculite or polypropylene). Dispose of as halogenated waste.

Visualization: Handling & Disposal Workflow

Handling_Workflow cluster_safety Safety Checkpoints Setup 1. Setup: Check Hood Flow Anti-Static Gun Weigh 2. Weighing: Use Weigh Boat Avoid Aerosolization Setup->Weigh Dissolve 3. Dissolution: Add Solvent Slowly (Watch Exotherm) Weigh->Dissolve Weigh->Dissolve Sash Low Cleanup 4. Cleanup: Wet Wipe Area Doff Outer Gloves Dissolve->Cleanup Waste 5. Disposal: Halogenated Waste Stream Tag Container Cleanup->Waste

Figure 2: Operational workflow emphasizing the critical control points (Sash height, Waste segregation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 6-Chloro-2H-chromene-3-carboxylic acid. (Analogous Hazard Data).

  • Sigma-Aldrich. (2022). Safety Data Sheet: Organic Acids and Halogenated Derivatives.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132).

Sources

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